Tenapanor
Description
Properties
IUPAC Name |
1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPDWGIXIMXSA-CXNSMIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66Cl4N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154016 | |
| Record name | Tenapanor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Tenapanor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1234423-95-0 | |
| Record name | 17-[[[3-[(4S)-6,8-Dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-12,15-dioxa-2,7,9-triazaheptadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234423-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenapanor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234423950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenapanor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenapanor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENAPANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYD79216A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenapanor's Novel Mechanism of Action on Paracellular Phosphate Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Its primary mechanism of action for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD) is distinct from traditional phosphate binders. This compound acts locally in the gastrointestinal tract to reduce intestinal phosphate absorption, predominantly by decreasing passive paracellular phosphate flux.[1][2][4][5] This is achieved through the modulation of tight junction proteins, a consequence of on-target NHE3 inhibition.[1][2][6] Furthermore, this compound has a secondary effect on active transcellular phosphate transport by downregulating the expression of the sodium-phosphate cotransporter NaPi2b.[1][2][4] This dual mechanism offers a novel therapeutic approach for managing serum phosphorus levels in patients with end-stage renal disease (ESRD) on dialysis.
Core Mechanism: NHE3 Inhibition and Paracellular Permeability
The cornerstone of this compound's action lies in its selective inhibition of NHE3, an antiporter located on the apical membrane of enterocytes in the small intestine and colon. NHE3 plays a crucial role in sodium absorption by exchanging luminal sodium for intracellular protons.
By inhibiting NHE3, this compound reduces sodium absorption and causes modest intracellular proton retention.[6][7] This alteration in intracellular pH is believed to induce a conformational change in the tight junction protein complexes that regulate paracellular transport.[7] The consequence is an increase in transepithelial electrical resistance (TEER) and a reduction in the permeability of the paracellular pathway specifically to phosphate.[1][2][8][9] This effect appears to be largely specific to phosphate, with minimal impact on the absorption of other ions and larger molecules.[6]
Studies using NHE3-deficient intestinal monolayers have confirmed that the effect of this compound on TEER and phosphate flux is entirely dependent on the presence and inhibition of NHE3.[1][2][5]
Signaling Pathway of this compound's Action on Paracellular Phosphate Transport
Caption: Signaling cascade from this compound-mediated NHE3 inhibition to reduced paracellular phosphate absorption.
Secondary Mechanism: Downregulation of Transcellular Transport
In addition to its primary effect on the paracellular pathway, this compound also prevents compensatory increases in active transcellular phosphate absorption.[1][4] It achieves this by decreasing the expression of the NaPi2b transporter, which is the main protein responsible for active phosphate transport across the apical membrane of intestinal cells.[1][2][8] This dual action ensures a more comprehensive reduction in total intestinal phosphate uptake.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in reducing serum phosphorus has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of this compound on Serum Phosphate in ESRD Patients
| Study / Trial | Patient Population | Treatment | Mean Reduction in Serum Phosphate (sP) | Key Finding | Citation(s) |
| Phase 3 Pivotal Trial | ESRD on dialysis | This compound (3, 10, 30 mg titration) for 8 weeks | 1.0-1.2 mg/dL | Statistically significant decrease in sP across all treatment groups. | [10][11] |
| Phase 3 (Responder Pop.) | ESRD on dialysis | This compound vs. Placebo (4-week withdrawal) | -1.01 mg/dL (difference vs. placebo) | Met primary endpoint, demonstrating sustained effect. | [10] |
| PHREEDOM (Phase 3) | ESRD on dialysis | This compound vs. Placebo (12-week withdrawal) | 1.4 mg/dL (difference vs. placebo) | Significant decrease in sP compared to placebo. | [12] |
| NORMALIZE | ESRD on dialysis | This compound +/- Sevelamer (up to 18 months) | 2.0 mg/dL (from PHREEDOM baseline) | Sustained reduction in sP with long-term treatment. | [12] |
| AMPLIFY (Phase 3) | ESRD on dialysis | This compound + Phosphate Binders | 0.84 mg/dL | Effective as an add-on therapy to phosphate binders. | [12] |
| OPTIMIZE | ESRD on dialysis | This compound monotherapy | 0.87-0.99 mg/dL | Effective in both binder-naive and binder-experienced patients. | [3][13] |
Table 2: Pharmacodynamic Effects of this compound in Humans and Rodents
| Study Type | Model | Treatment | Effect | Measurement | Citation(s) |
| Healthy Volunteers | Human | This compound (15 mg BID for 4 days) | Increased stool phosphorus | Direct measure of reduced absorption | [1][2][8][14] |
| Healthy Volunteers | Human | This compound (15 mg BID for 4 days) | Decreased urinary phosphorus | Indirect measure of reduced absorption | [1][2][8][14] |
| In Vivo | Rat Intestinal Loop Model | This compound | Reduced radioactive phosphate absorption | Amount similar to sodium-free conditions | [2] |
| In Vitro | Human Enteroid Monolayers | This compound | Increased TEER, Reduced phosphate flux | Confirms mechanism of reduced permeability | [1][2][8][9] |
Table 3: Effect of this compound on Fibroblast Growth Factor 23 (FGF23)
| Study | Patient Population | Treatment Duration | Effect on FGF23 | Key Finding | Citation(s) |
| Phase 2 Trial | Hemodialysis with Hyperphosphatemia | 4 weeks | 9.1%–27.9% decrease (vs. 21.9% increase with placebo) | Significantly lowered FGF23, a key hormone in phosphate homeostasis and cardiovascular risk. | [15] |
Detailed Experimental Protocols
The mechanism of this compound was elucidated through a series of meticulous preclinical and translational experiments.
Protocol 1: In Vivo Phosphate Absorption - Rat Intestinal Loop Model
-
Objective: To measure the direct effect of this compound on intestinal phosphate absorption in a living organism.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: Following anesthesia, a segment of the jejunum is isolated and cannulated to create a closed loop.
-
Dosing Solution: The loop is filled with a buffer solution containing a known concentration of radiolabeled phosphate (e.g., ³²P or ³³P) with or without this compound. A sodium-free buffer group is often included as a positive control for absorption inhibition.
-
Incubation: The solution remains in the loop for a defined period (e.g., 30-60 minutes).
-
Measurement: Blood samples are collected at timed intervals to measure the appearance of the radiolabel in the plasma. The amount of radiolabel remaining in the intestinal loop at the end of the experiment is also quantified.
-
Analysis: The rate and total amount of phosphate absorption are calculated and compared between the this compound-treated and control groups.[2]
-
Protocol 2: In Vitro Phosphate Transport - Human Intestinal Enteroid Monolayers
-
Objective: To investigate the mechanism of this compound on phosphate transport and epithelial barrier function in a human-relevant cellular model.
-
Methodology:
-
Cell Culture: Human small intestinal stem cells are cultured and differentiated into polarized epithelial monolayers on permeable supports (e.g., Transwell inserts). This creates a system with distinct apical and basolateral compartments.
-
TEER Measurement: Transepithelial electrical resistance is measured using an epithelial volt-ohm meter before and after the addition of this compound to the apical chamber. An increase in TEER indicates a tightening of the paracellular barrier.
-
Phosphate Flux Assay: A phosphate-containing buffer with a radiolabeled phosphate tracer is added to the apical side. The appearance of the tracer in the basolateral chamber is measured over time.
-
Treatment: The assay is run in the presence of this compound, vehicle control, and in NHE3-deficient monolayers to confirm on-target effects.
-
Analysis: The phosphate flux rate (permeability) is calculated and compared across different conditions to determine the effect of this compound on paracellular phosphate transport.[1][2][8][9]
-
Protocol 3: In Vitro Drug-Drug Binding Study
-
Objective: To assess the potential for physical binding between this compound and phosphate binders.
-
Methodology:
-
Preparation: Mixtures of this compound at various concentrations (e.g., 1 to 200 µM) and a specific phosphate binder (e.g., sevelamer carbonate, calcium acetate) are prepared in a simulated intestinal fluid buffer.
-
Incubation: The mixtures are incubated with gentle agitation for a period simulating gastrointestinal transit time (e.g., 2 hours) at 37°C.
-
Separation: The mixtures are centrifuged to pellet the binder and any bound drug.
-
Quantification: Samples are taken from the supernatant (upper phase), and the concentration of unbound this compound is measured using a validated analytical method like LC-MS/MS.
-
Analysis: The percentage of this compound bound to the phosphate binder is calculated.[16]
-
Visualizing Workflows and Relationships
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's effect on TEER and phosphate flux in human enteroid monolayers.
Logical Framework: From Drug to Clinical Outcome
Caption: Logical relationship from this compound administration to its key clinical effects on phosphate homeostasis.
Conclusion
This compound represents a paradigm shift in the management of hyperphosphatemia. Its unique mechanism, centered on the inhibition of NHE3 to modulate paracellular phosphate permeability, is fundamentally different from traditional phosphate binders that sequester phosphate within the gut lumen. The elucidation of this pathway, supported by robust preclinical and clinical data, underscores its potential to address the significant unmet medical need for more effective and better-tolerated therapies for patients with ESRD. The dual action on both paracellular and transcellular pathways, combined with its minimal systemic absorption, positions this compound as a valuable therapeutic option, both as a monotherapy and as an adjunct to existing treatments.
References
- 1. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Ardelyx Announces Science Translational Medicine Publication Detailing this compound's Unique Mechanism of Action Inhibiting Paracellular Phosphate Absorption | Ardelyx [ir.ardelyx.com]
- 7. Effect of this compound on Phosphate Binder Pill Burden in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]
- 9. researchgate.net [researchgate.net]
- 10. Ardelyx Announces Peer-Reviewed Publication of Positive Phase 3 Results of this compound for the Treatment of Hyperphosphatemia in the Journal of the American Society of Nephrology | Ardelyx [ir.ardelyx.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability. [sonar.ch]
- 15. The effects of this compound on serum fibroblast growth factor 23 in patients receiving hemodialysis with hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical and Healthy Volunteer Studies of Potential Drug–Drug Interactions Between this compound and Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Tenapanor for Hyperphosphatemia in End-Stage Renal Disease: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenapanor is an investigational, first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] This document provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD). The primary mechanism of action involves the inhibition of paracellular phosphate absorption in the gastrointestinal tract, a novel approach distinct from traditional phosphate binders.[1][3] Preclinical studies in rodent models of both normal and impaired renal function have demonstrated a significant reduction in intestinal phosphate absorption, leading to decreased urinary phosphate excretion and, in a chronic kidney disease (CKD) model, a reduction in serum phosphate and vascular calcification.[1][4] Furthermore, this compound has been shown to modulate the expression of the primary active phosphate transporter, NaPi2b, preventing a compensatory increase in transcellular phosphate absorption.[1][5]
Mechanism of Action
This compound exerts its phosphate-lowering effect primarily through the inhibition of NHE3 on the apical surface of intestinal epithelial cells.[1] This inhibition leads to a cascade of events that ultimately reduces the paracellular permeability of phosphate.
Inhibition of Paracellular Phosphate Permeability
The cornerstone of this compound's efficacy is its ability to reduce the passive, paracellular absorption of phosphate, which is the predominant pathway for intestinal phosphate uptake.[1][3] Inhibition of NHE3 by this compound results in an increase in intracellular protons, which in turn modulates the tight junction proteins between intestinal epithelial cells.[1][6] This modulation leads to an increase in transepithelial electrical resistance (TEER), effectively "tightening" the paracellular pathway and reducing its permeability to phosphate ions.[1][6] Studies on human intestinal stem cell-derived enteroid monolayers have shown that this compound's effect on TEER and phosphate flux is entirely dependent on the presence of NHE3.[1]
Downregulation of Transcellular Phosphate Transport
In addition to its primary effect on the paracellular pathway, this compound also prevents a potential compensatory increase in active, transcellular phosphate absorption.[1] It achieves this by decreasing the expression of the sodium-dependent phosphate cotransporter 2b (NaPi2b), the major active phosphate transporter in the intestine.[1][5] This dual mechanism ensures a more comprehensive reduction in overall intestinal phosphate absorption.
Preclinical Efficacy Data
The efficacy of this compound in reducing intestinal phosphate absorption has been demonstrated in a series of in vivo and in vitro preclinical studies.
In Vivo Rodent Models
In a rat intestinal loop model, a direct measure of intestinal absorption, this compound demonstrated a significant reduction in the absorption of radioactive phosphate (³³P) in the jejunum.[7]
Table 1: Effect of this compound on Phosphate Absorption in a Rat Intestinal Loop Model
| Treatment Group | Radioactive Phosphate Absorption | Reference |
| Vehicle | Baseline | [7] |
| This compound | Reduced to a level similar to sodium-free conditions | [7] |
Studies in healthy Sprague-Dawley rats have shown that oral administration of this compound leads to a dose-dependent decrease in urinary phosphate excretion and a corresponding increase in fecal phosphate excretion, indicative of reduced intestinal absorption.[1]
Table 2: Effect of this compound on Phosphate Excretion in Healthy Rats (4-day administration)
| This compound Dose | Change in Urinary Phosphate Excretion | Reference |
| Vehicle | Baseline | [1] |
| Increasing Doses | Significant, linear, and non-saturating reduction | [1] |
In a well-established 5/6th nephrectomized (NPX) rat model, which mimics human CKD, this compound administration resulted in a consistent and significant reduction in 24-hour urinary phosphate excretion.[1] This model also demonstrated that this compound treatment can attenuate the development of vascular calcification, a major complication of hyperphosphatemia in ESRD.[1][4]
Table 3: Key Findings in the 5/6th Nephrectomized (NPX) Rat Model of CKD
| Parameter | Effect of this compound | Reference |
| Urinary Phosphate Excretion | Consistently lower compared to untreated controls | [1] |
| Aortic and Stomach Calcium Content | Significantly decreased | [1] |
| Aortic and Stomach Phosphate Content | Significantly decreased | [1] |
| Renal and Cardiac Hypertrophy | Significantly attenuated | [4] |
| Serum Creatinine | Significantly decreased | [1] |
| Serum Phosphorus | Significantly decreased | [1] |
| Circulating FGF-23 | Reduced expression | [4] |
In Vitro Human Intestinal Cell Monolayers
Experiments using human small intestinal stem cell-derived enteroid monolayers provided crucial mechanistic insights. This compound was shown to increase transepithelial electrical resistance (TEER) and reduce apical-to-basolateral phosphate flux.[1]
Table 4: Effect of this compound on Human Duodenum and Ileum Enteroid Monolayers
| Parameter | Effect of this compound | Reference |
| Transepithelial Electrical Resistance (TEER) | Increased | [1] |
| Apical-to-Basolateral Phosphate Flux | Reduced | [8] |
| Apical-to-Basolateral Water Absorption | Decreased | [1] |
Experimental Protocols
Animal Models
-
Healthy Rat Studies : Male Sprague-Dawley rats were utilized.[9] For urinary excretion studies, rats were placed in metabolic cages for 16-hour urine collection following oral gavage of this compound or vehicle.[9]
-
5/6th Nephrectomized (NPX) Rat Model : This model of CKD was surgically induced in rats.[1] These rats were often fed a high-salt diet to exacerbate the phenotype.[1] In some studies, calcitriol was administered to promote vascular calcification.[9] this compound was administered in the chow.[1]
In Vitro Cell Culture
-
Human Intestinal Enteroid Monolayers : Human duodenum and ileum epithelial cell monolayer cultures were established from intestinal stem cells.[8] These monolayers were used to measure transepithelial electrical resistance (TEER) and phosphate flux.[8]
Key Experimental Procedures
-
Intestinal Loop Model : A segment of the rat jejunum was isolated in situ, and a solution containing radioactive phosphate (³³P) with or without this compound was instilled.[7] The disappearance of radioactivity from the loop was measured to quantify absorption.
-
Transepithelial Electrical Resistance (TEER) Measurement : TEER, an indicator of paracellular permeability, was measured in human intestinal cell monolayers using an epithelial voltohmmeter.[8]
-
Phosphate Flux Assays : The movement of phosphate across the human intestinal cell monolayers from the apical to the basolateral side was quantified to assess phosphate absorption.[8]
-
NaPi2b mRNA Expression Analysis : Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the expression levels of NaPi2b mRNA in intestinal segments of rats treated with this compound or vehicle.[5]
Conclusion
The preclinical data for this compound provide a strong scientific rationale for its development as a novel treatment for hyperphosphatemia in ESRD. Its unique mechanism of action, targeting the paracellular pathway of intestinal phosphate absorption, offers a complementary and potentially synergistic approach to existing phosphate-binding therapies. The consistent findings across various in vivo and in vitro models, demonstrating a reduction in phosphate absorption and positive effects on downstream complications of hyperphosphatemia, underscore its therapeutic potential. These preclinical findings have been foundational for the progression of this compound into clinical trials.
References
- 1. Gastrointestinal Inhibition of Sodium-Hydrogen Exchanger 3 Reduces Phosphorus Absorption and Protects against Vascular Calcification in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Chinese ESRD patients with hyperphosphatemia on haemodialysis: a randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of this compound in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pmda.go.jp [pmda.go.jp]
- 9. researchgate.net [researchgate.net]
Discovery and chemical structure of Tenapanor (RDX5791)
An In-depth Technical Guide to the Discovery and Chemical Structure of Tenapanor (RDX5791)
Introduction
This compound, also known as RDX5791 or by its trade names Ibsrela® and Xphozah®, is a first-in-class, orally administered small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Developed by Ardelyx, it represents a novel therapeutic approach for the management of irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in adults with chronic kidney disease (CKD) on dialysis.[1][4] Its mechanism of action is localized to the gastrointestinal (GI) tract, with minimal systemic absorption, which distinguishes it from many other therapies in its clinical areas.[5][6] This guide provides a detailed overview of the discovery, chemical properties, synthesis, and mechanism of action of this compound for researchers, scientists, and drug development professionals.
Discovery and Design
The development of this compound was driven by the therapeutic goal of inhibiting the NHE3 transporter specifically within the GI tract to block dietary sodium absorption, while critically avoiding systemic exposure that could affect NHE3 in the kidneys and disrupt overall sodium-water homeostasis.[7][8]
The discovery process began with a moderately potent, but highly bioavailable, tetrahydroisoquinoline (THIQ) hit compound (Compound 1).[7][8] The research strategy then focused on systematically optimizing this initial scaffold to design a potent inhibitor with minimal gut absorption. This optimization process involved modifying the molecule to increase its size and introduce properties that would limit its passage through the intestinal epithelium, ultimately leading to the discovery of this compound (designated as compound 28 in the discovery cascade).[7][9] This "gut-restricted" design is central to its pharmacological profile and safety.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the therapeutic class of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibsrela-hcp.com [ibsrela-hcp.com]
- 6. A pharmacokinetic evaluation of this compound for the treatment of irritable bowel syndrome with constipation: an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document: Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na<sup>+</sup>/H<sup>+</sup> Exchanger Isoform 3. (CHEM... - ChEMBL [ebi.ac.uk]
Tenapanor's Impact on Visceral Hypersensitivity and TRPV1 Signaling: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Irritable Bowel Syndrome with Constipation (IBS-C) is a chronic disorder of gut-brain interaction characterized by abdominal pain and altered bowel habits[1]. A key pathophysiological mechanism underlying abdominal pain in IBS-C is visceral hypersensitivity, a condition of heightened pain perception in response to normal or mildly noxious stimuli within the internal organs[2]. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key nociceptor expressed on sensory afferent neurons, plays a significant role in mediating this hypersensitivity[3][4]. Tenapanor, a first-in-class, minimally absorbed inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3), is approved for the treatment of IBS-C[1][5]. Beyond its primary effect on intestinal fluid and transit, preclinical and clinical evidence demonstrates that this compound significantly alleviates abdominal pain by attenuating visceral hypersensitivity through the modulation of TRPV1 signaling[3][6][7]. This whitepaper provides an in-depth technical guide on the mechanisms by which this compound impacts visceral hypersensitivity and TRPV1 signaling, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways.
This compound's Primary Mechanism of Action: NHE3 Inhibition
This compound is a small-molecule inhibitor that acts locally in the gastrointestinal tract[8][9]. Its primary target is the Sodium/Hydrogen Exchanger 3 (NHE3), an antiporter expressed on the apical membrane of epithelial cells in the small intestine and colon[3][10]. NHE3 is the main transporter responsible for dietary sodium absorption[11].
By inhibiting NHE3, this compound blocks sodium uptake from the gut lumen[8][12]. This leads to an increase in intracellular protons and a retention of sodium ions in the intestinal lumen. The resulting osmotic gradient draws water into the gut, which softens stool, accelerates intestinal transit time, and helps relieve constipation[1][3][8][10].
Caption: this compound's primary mechanism of NHE3 inhibition in the intestinal epithelium.
This compound's Attenuation of Visceral Hypersensitivity in Preclinical Models
Animal models are crucial for elucidating the mechanisms behind visceral pain. This compound has been shown to significantly reduce visceral hypersensitivity in established rodent models, normalizing pain responses to levels seen in non-sensitized control animals[6][13].
Quantitative Data on Visceral Hypersensitivity Reduction
The visceromotor response (VMR) to colorectal distension (CRD) is a standard method to quantify visceral pain in rodents, where the magnitude of abdominal muscle contraction corresponds to the level of pain perception[14]. Studies demonstrate that oral administration of this compound significantly reduces the VMR in sensitized rats compared to vehicle controls[13].
| Study / Model | Animal Model | Intervention | Key Outcome | Result |
| Acetic Acid-Induced Hypersensitivity[3][13] | Male Sprague-Dawley Rats | Single oral dose of this compound (10 mg/kg) | Reduced VMR to CRD | Significant reduction in VMR compared to vehicle (P < 0.05)[13]. |
| Partial Restraint Stress Model[7][13] | Female Wistar Rats | This compound (50 mg/kg) | Abolished stress-induced colorectal hypersensitivity | Significant reduction in VMR at all distension pressures (P < 0.05)[13]. |
| Acetic Acid-Sensitized Rats[3] | Rats | Oral this compound (0.5 mg/kg BID) | Normalized visceromotor responses | VMR in this compound-treated rats was comparable to non-sensitized naïve rats[3]. |
Experimental Protocol: Induction and Measurement of Visceral Hypersensitivity
2.2.1. Animal Models of Visceral Hypersensitivity
-
Neonatal Acetic Acid Sensitization: On postnatal day 10, male Sprague-Dawley rats are briefly anesthetized, and a solution of 0.5% acetic acid is administered intracolonically to induce a state of chronic visceral hypersensitivity that mimics aspects of IBS[13][15].
-
Partial Restraint Stress (PRS): Adult female Wistar rats are placed in a restraint device for a set period to induce stress, which is known to increase visceral sensitivity[13].
2.2.2. Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)
This procedure quantifies visceral nociception by measuring abdominal muscle contractions in response to controlled balloon distension of the colon and rectum[14][16].
-
Surgical Preparation: Under light anesthesia, two silver wire electrodes are implanted into the external oblique abdominal muscles of the rat to record electromyographic (EMG) activity[14][17]. The wires are externalized at the back of the neck.
-
Catheter Placement: A flexible balloon catheter (e.g., 4-5 cm) is inserted intra-anally into the descending colon and rectum[16]. The catheter is secured to the base of the tail.
-
Distension Protocol: After a recovery and acclimation period, the colorectal balloon is inflated to various pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals in between[16][18].
-
Data Acquisition and Analysis: The EMG signal is recorded, amplified, and integrated. The VMR is quantified as the total EMG activity during balloon distension minus the baseline activity prior to distension[14]. A dose-response curve is then generated by plotting the VMR against the distension pressure.
Caption: Experimental workflow for assessing this compound's effect on visceral hypersensitivity.
This compound's Impact on TRPV1 Signaling in Nociceptive Neurons
The sensory afferent neurons that innervate the gut and transmit pain signals originate in the dorsal root ganglia (DRG)[3]. In states of visceral hypersensitivity, these neurons become hyperexcitable[3][19]. TRPV1 is a key ion channel on these neurons that, when activated or sensitized, leads to a reduced action potential threshold, contributing to pain perception[3][4][19]. Studies show that this compound can normalize this TRPV1-mediated neuronal hyperexcitability[1][3][6].
Quantitative Data on TRPV1 Signaling Attenuation
Electrophysiological studies on DRG neurons isolated from sensitized animals provide direct evidence of this compound's effect on TRPV1 signaling.
| Study / Model | Cell Type | Intervention | Key Outcome | Result |
| Acetic Acid-Sensitized Rats[3][7] | Colon-specific DRG neurons | This compound application | Reduced neuronal hyperexcitability in response to the TRPV1 agonist capsaicin | This compound significantly reduced DRG neuron hyperexcitability versus vehicle (P < 0.05)[7]. |
| Acetic Acid-Sensitized Rats[1] | Colon-specific DRG neurons | This compound application | Reversal of capsaicin-induced hyperexcitability | This compound reversed the hyperexcitability, suggesting normalization of TRPV1-mediated nociceptive signaling[1][3]. |
Experimental Protocol: Patch-Clamp Electrophysiology of DRG Neurons
This technique allows for the direct measurement of ion channel activity and neuronal excitability in single cells.
-
DRG Neuron Isolation: DRG from specific spinal segments that innervate the colon (e.g., T10-L2) are harvested from sensitized and control rats. The ganglia are enzymatically dissociated (e.g., using collagenase and dispase) to create a single-cell suspension.
-
Cell Culture: The dissociated neurons are plated on coated coverslips and cultured for a short period (e.g., 24-48 hours).
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
TRPV1 Activation: The TRPV1 agonist, capsaicin, is applied to the neuron to specifically activate TRPV1 channels and induce an inward current or neuronal firing[20].
-
Data Acquisition: The current or voltage changes across the cell membrane are recorded before and after the application of capsaicin, in the presence of either this compound or a vehicle control. This allows for the quantification of neuronal excitability and the specific contribution of TRPV1 channels[7].
Proposed Integrated Mechanism of Action
This compound is minimally absorbed and is unlikely to directly act on TRPV1 channels on DRG neurons[7]. The leading hypothesis is that this compound acts indirectly by improving intestinal barrier function[6][7][11].
-
NHE3 Inhibition and Barrier Function: this compound's inhibition of NHE3 leads to a change in the intestinal microenvironment. This has been shown to modulate tight junctions between epithelial cells, strengthening the intestinal barrier and decreasing paracellular permeability[5][13][21][22].
-
Reduced Antigen Translocation: A strengthened barrier reduces the translocation of luminal macromolecules, antigens, and bacterial components from the gut lumen into the tissue[7][22].
-
Decreased Mast Cell Activation: This reduced exposure to luminal antigens leads to decreased activation of immune cells, such as mast cells, which are located in close proximity to colonic nerves[3][22]. Mast cell activation is a key component of the proinflammatory cascade in IBS and is correlated with abdominal pain[3].
-
Normalized TRPV1 Signaling: Activated mast cells release a variety of inflammatory mediators (e.g., histamine, proteases) that directly sensitize and activate TRPV1 channels on nociceptive sensory neurons[3][4]. By preventing mast cell activation, this compound indirectly prevents this sensitization, thereby normalizing TRPV1 signaling and reducing neuronal hyperexcitability[3][22]. This ultimately leads to a reduction in visceral hypersensitivity and abdominal pain[3][23].
Caption: this compound's proposed integrated mechanism for reducing visceral pain.
Clinical Efficacy of this compound on Abdominal Pain
The preclinical findings on visceral hypersensitivity translate to clinically significant improvements in abdominal pain for patients with IBS-C. Large-scale, randomized, placebo-controlled Phase 3 trials have demonstrated this compound's efficacy.
| Trial | Population | Intervention | Primary Endpoint | Abdominal Pain Responder Rate* |
| T3MPO-1 [5][24] | 620 adults with IBS-C | This compound 50 mg BID vs. Placebo for 12 weeks | Combined responder rate (≥30% reduction in weekly worst abdominal pain AND ≥1 increase in weekly CSBMs for ≥6 of 12 weeks) | This compound: 36.5%Placebo: 23.7%(P < 0.001)[25] |
| T3MPO-2 [5][24] | 629 adults with IBS-C | This compound 50 mg BID vs. Placebo for 26 weeks | Combined responder rate (as above) | This compound: 27.0%Placebo: 18.7%(P = 0.02)[25] |
*An abdominal pain responder is defined as a patient experiencing a reduction of ≥30% in the mean weekly worst abdominal pain score from baseline[26].
Furthermore, post hoc analyses suggest that this compound improves abdominal symptoms, including pain, bloating, and discomfort, irrespective of its effect on bowel movement frequency, supporting a distinct mechanism of action on visceral pain[2].
Conclusion
This compound presents a dual mechanism for the management of IBS-C. Its primary action as an NHE3 inhibitor effectively addresses constipation by increasing intestinal fluid content[1]. Concurrently, a robust body of preclinical evidence demonstrates that this compound normalizes visceral hypersensitivity[3]. The proposed mechanism involves the strengthening of the intestinal barrier, which reduces the translocation of luminal antigens, thereby preventing mast cell activation and the subsequent sensitization of TRPV1 channels on nociceptive neurons[7]. This indirect attenuation of TRPV1 signaling normalizes neuronal excitability and reduces pain perception[3]. These mechanistic findings are supported by Phase 3 clinical trial data, which confirm that this compound provides significant relief from abdominal pain in patients with IBS-C[5][25]. This integrated mechanism, targeting both bowel function and the underlying drivers of visceral pain, positions this compound as a key therapeutic option in the management of IBS-C.
References
- 1. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. An Overview of the Effects of this compound on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Effects of this compound on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. NHE3 inhibitor this compound maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor this compound: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibsrela-hcp.com [ibsrela-hcp.com]
- 12. Ardelyx Announces this compound Reduces Pain Caused by IBS-C Through Inhibition of TRPV-1 Signaling [prnewswire.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Possible implications of animal models for the assessment of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. protocols.io [protocols.io]
- 18. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons [frontiersin.org]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. dovepress.com [dovepress.com]
- 25. This compound for Irritable Bowel Syndrome · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. gi.org [gi.org]
Tenapanor's Role in Reducing Intestinal Phosphate Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). It details the core mechanism of action by which this compound reduces intestinal phosphate absorption, presenting key preclinical and clinical data, experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism of Action
This compound acts locally in the gastrointestinal tract to inhibit NHE3, an antiporter predominantly expressed on the apical surface of intestinal epithelia and in the renal proximal tubule.[1][2] This inhibition sets off a cascade of events that ultimately reduces the absorption of dietary phosphate. The primary mechanism is the reduction of paracellular phosphate permeability, which is the main pathway for intestinal phosphate absorption in humans.[3][4][5]
The inhibition of NHE3 by this compound leads to the retention of protons within the intestinal epithelial cells, causing a modest decrease in intracellular pH.[1][2] This intracellular acidification is believed to induce conformational changes in tight junction proteins, specifically claudins.[2] These changes increase the transepithelial electrical resistance (TEER) and decrease the permeability of the paracellular pathway to phosphate ions.[6][7][8] This effect appears to be largely specific to phosphate, with minimal impact on the absorption of other ions and large molecules.
In addition to its primary effect on paracellular transport, this compound also prevents the compensatory upregulation of active transcellular phosphate absorption. It achieves this by decreasing the expression of the sodium-dependent phosphate cotransporter 2b (NaPi2b), the major active phosphate transporter in the intestine.[6][9][10]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action on intestinal phosphate absorption.
Quantitative Data from Clinical Trials
Multiple clinical trials have demonstrated the efficacy of this compound in reducing serum phosphate levels in patients with chronic kidney disease (CKD) on maintenance dialysis.
Table 1: Summary of this compound Efficacy in Phase 3 Clinical Trials
| Trial Name/Identifier | This compound Dose | Treatment Duration | Key Efficacy Endpoint | Result | Citation(s) |
| Phase 3 (Unnamed) | 3, 10, or 30 mg twice daily | 8 weeks | Mean serum phosphate reduction | 1.00, 1.02, and 1.19 mg/dL, respectively | [11] |
| PHREEDOM (NCT03427125) | 30 mg twice daily | 26 weeks, followed by 12-week withdrawal | Difference in serum phosphate vs. placebo during withdrawal | 1.4 mg/dL lower with this compound (P < 0.0001) | [12] |
| AMPLIFY (NCT03824597) | This compound + Phosphate Binders | 4 weeks | Mean reduction in serum phosphate | 0.84 mg/dL | [12] |
| NORMALIZE (NCT03554892) | 30 mg twice daily (alone or with sevelamer) | Up to 18 months | Mean reduction from PHREEDOM baseline | 2.0 mg/dL | [12] |
| OPTIMIZE (NCT04549597) | 30 mg twice daily | 10 weeks | Mean phosphate reduction (Binder-Naive) | 0.87 mg/dL | [13] |
| OPTIMIZE (NCT04549597) | 30 mg twice daily (Straight Switch) | 10 weeks | Mean phosphate reduction | 0.91 mg/dL | [13] |
Table 2: Achievement of Target Serum Phosphate Levels
| Trial Name | Population | Percentage Achieving sP ≤ 4.5 mg/dL | Percentage Achieving sP < 5.5 mg/dL | Citation(s) |
| NORMALIZE | This compound alone or with binders (endpoint) | 33% | 56% - 68% (at individual visits) | [12] |
| NORMALIZE | This compound alone (endpoint) | 35% | Not Reported | [12] |
| AMPLIFY | This compound in combination with binders | Not Reported | 49% | [12] |
| OPTIMIZE | Binder-Naive | Not Reported | 63.3% | [13] |
| OPTIMIZE | Straight Switch from binders | Not Reported | 34.4% | [13] |
| OPTIMIZE | Binder Reduction + this compound | Not Reported | 38.2% | [13] |
Table 3: Effect of this compound on Fibroblast Growth Factor 23 (FGF23)
| Study | This compound Dose | Change in FGF23 | Comparison | Citation(s) |
| Phase 2B | ≥ 3 mg twice daily | 9.1% - 27.9% decrease | Placebo showed a 21.9% increase | [14] |
| Phase 2B | All doses | Significant reduction (p < 0.001–0.04) | Continued increase in placebo group | [14][15] |
Experimental Protocols
The mechanism and efficacy of this compound have been elucidated through a combination of in vitro, in vivo animal, and human clinical studies.
In Vitro & Ex Vivo Methodologies
-
Human Small Intestinal Stem Cell-Derived Enteroid Monolayers: To model human intestinal ion transport physiology, enteroid monolayers were cultured. Transepithelial Electrical Resistance (TEER) and phosphate flux were measured to assess paracellular permeability. Experiments were conducted with and without this compound, and in NHE3-deficient monolayers to confirm the on-target effect.[6][7][8]
-
Everted Gut Sacs and Brush Border Membrane Vesicles: These were used to measure phosphate transport ex vivo in studies involving NHE3 knockout mice to understand the compensatory mechanisms.[16][17]
-
In Vitro Binding Assays: Studies were conducted to assess the potential for binding interactions between this compound and phosphate binders like sevelamer.[18][19]
Animal Models
-
Rat Intestinal Loop Model: This in vivo model was used to directly measure the absorption of radioactive phosphate in the jejunum with and without this compound.[6]
-
5/6th Nephrectomized (NPX) Rat Model: This is an established animal model for CKD. These rats were used to evaluate this compound's effect on urinary and stool phosphate excretion, as well as its ability to protect against vascular calcification.[20][21][22]
-
NHE3 Knockout (NHE3IEC-KO) Mice: Tamoxifen-inducible, intestinal epithelial cell-specific NHE3 knockout mice were used to gain mechanistic insight into the role of intestinal NHE3 in phosphate homeostasis and to confirm that this compound's effects are mediated through NHE3.[16][17]
Human Clinical Trial Workflow
The Phase 3 clinical trials for this compound in hyperphosphatemia often followed a randomized, double-blind, placebo-controlled design with a withdrawal period.
Caption: A generalized workflow for this compound Phase 3 hyperphosphatemia trials.
Summary and Conclusion
This compound presents a novel mechanism for managing hyperphosphatemia in patients with CKD. By inhibiting intestinal NHE3, it primarily reduces the paracellular absorption of phosphate, the dominant pathway for phosphate uptake. A secondary mechanism involves the downregulation of the active transporter NaPi2b. This dual action leads to clinically meaningful reductions in serum phosphate, as demonstrated in numerous trials.[11][12][13] The data consistently show that this compound, either as a monotherapy or in conjunction with traditional phosphate binders, can help a significant portion of patients achieve target serum phosphate levels.[12][13] Its unique, non-binder approach offers a valuable new strategy for a challenging clinical condition.
References
- 1. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphate Absorption and Hyperphosphatemia Management in Kidney Disease: A Physiology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound: A Phosphate Absorption Inhibitor for the Management of Hyperphosphatemia in Patients With Kidney Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Efficacy and Safety of this compound in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effectivity and safety profile of this compound, a sodium-hydrogen exchanger isoform 3 inhibitor, as an innovative treatment for hyperphosphatemia in chronic kidney disease: A systematic review of clinical studies | Nefrología [revistanefrologia.com]
- 16. Enhanced phosphate absorption in intestinal epithelial cell-specific NHE3 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.au.dk [pure.au.dk]
- 18. Preclinical and Healthy Volunteer Studies of Potential Drug-Drug Interactions Between this compound and Phosphate Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intestinal phosphate absorption: The paracellular pathway predominates? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ir.ardelyx.com [ir.ardelyx.com]
- 22. Ardelyx's this compound Reduces Phosphorus Absorption and Protects against Vascular Calcification in Preclinical In Vivo Model of Chronic Kidney Disease [prnewswire.com]
Tenapanor in Chronic Kidney Disease: An In-depth Technical Review of Early-Phase Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial results for Tenapanor in patients with Chronic Kidney Disease (CKD). This compound, a novel, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), presents a unique mechanism of action for managing hyperphosphatemia, a critical complication in CKD patients, particularly those on dialysis.[1][2][3] This document synthesizes quantitative data from key clinical studies, details experimental protocols, and visualizes the underlying biological pathways and trial designs.
Core Mechanism of Action
This compound acts locally in the gastrointestinal tract to reduce the absorption of dietary sodium and phosphorus.[2] Its primary target is the NHE3 transporter, a key regulator of sodium uptake in the gut.[2] By inhibiting NHE3, this compound triggers a cascade of events that ultimately lowers serum phosphorus levels. This includes a reduction in paracellular phosphate flux and a decrease in the expression of the sodium-phosphate cotransporter 2b (NaPi2b), which in turn hinders active transcellular phosphate absorption.[1][4][5]
Early-Phase Clinical Trial Data
The following tables summarize the quantitative outcomes from key early-phase clinical trials of this compound in CKD patients with hyperphosphatemia.
Table 1: Phase 1 Study in Healthy Japanese Volunteers (NCT02176252)
| Parameter | Placebo (n=14) | This compound 15mg BID (n=12) | This compound 30mg BID (n=12) | This compound 60mg BID (n=12) | This compound 90mg BID (n=12) | This compound 180mg Single Dose (n=6) |
| Mean Stool Sodium (mmol/day) | 4.1 | 21.3 | 25.1 | 28.7 | 32.2 | 41.9 |
| Mean Urinary Sodium (mmol/day) | 143 | 112 | 108 | 105 | 101 | 110 |
| Mean Stool Phosphorus (mmol/day) | 16.8 | 17.6 | 20.1 | 22.3 | 24.8 | 31.0 |
| Mean Urinary Phosphorus (mmol/day) | 25.5 | 19.4 | 18.2 | 16.5 | 15.3 | 18.7 |
| Data from a Phase 1, double-blind study in healthy Japanese adults over 7 days for repeated doses.[6] |
Table 2: Phase 2b Study in Hemodialysis Patients (NCT02081534)
| Treatment Group | Number of Patients | Primary Endpoint Met | Key Finding |
| This compound (various doses) vs. Placebo | 161 | Yes (p=0.012) | Statistically significant dose-related decrease in serum phosphate levels. |
| This randomized, double-blind, placebo-controlled study evaluated six dose levels of this compound (3 and 30 mg once daily, and 1, 3, 10, and 30 mg twice daily).[7][8] |
Table 3: Phase 2 Dose-Finding Study in Japanese Hemodialysis Patients
| Treatment Group | Change in Serum Phosphate from Baseline (mg/dL) | Incidence of Diarrhea |
| Placebo (n=41) | +0.64 | 9.8% |
| This compound 5mg BID (n=42) | -0.93 | 50.0% |
| This compound 10mg BID (n=41) | -1.36 | 65.9% |
| This compound 30mg BID (n=42) | -1.92 | 76.2% |
| This compound 30mg BID (dose-titration) (n=41) | -1.99 | 65.9% |
| This was a 6-week, multicenter, double-blind, placebo-controlled, parallel-group study.[9] |
Table 4: Phase 3 PHREEDOM Study (NCT03427125)
| Treatment Group | Mean Serum Phosphate Reduction (mg/dL) | Responder Rate (>1.2 mg/dL decrease) |
| This compound | 2.56 (in responders) | 80 of 164 patients |
| This was an 8-week, multi-center, randomized, double-blind trial with a 4-week placebo-controlled withdrawal period in 219 ESRD patients on hemodialysis.[10][11] |
Table 5: Phase 3 AMPLIFY Study (NCT03824587)
| Parameter | This compound + Phosphate Binders | Placebo + Phosphate Binders |
| Patients achieving s-P < 5.5 mg/dL | 49.1% | 23.5% |
| Reduction in FGF23 levels | 22% - 24% | - |
| Discontinuation due to adverse events | 4.3% | 2.5% |
| Incidence of loose stools/diarrhea | 36% | - |
| This study evaluated this compound in combination with phosphate binders in patients whose hyperphosphatemia was not controlled by binders alone.[12] |
Experimental Protocols
The early-phase clinical trials for this compound in CKD patients generally followed a structured approach to assess safety, efficacy, and dose-response.
General Clinical Trial Workflow
Key Methodological Components
-
Patient Population: The trials primarily enrolled adult patients with CKD, most commonly those with end-stage renal disease (ESRD) on maintenance hemodialysis, who had hyperphosphatemia.[7][10] Inclusion criteria often specified a baseline serum phosphorus level (e.g., >5.5 and ≤10.0 mg/dL).[13]
-
Study Design: The studies were typically randomized, double-blind, and placebo-controlled.[7][10] Many incorporated a washout period for existing phosphate binders before randomization.[14] Some Phase 3 trials also included a randomized withdrawal period to further assess efficacy.[10]
-
Intervention: Patients were randomized to receive various doses of this compound (e.g., 3 mg, 10 mg, 30 mg twice daily) or a placebo.[7][10] In some studies, this compound was evaluated as a monotherapy or as an adjunct to phosphate binders.[12][15]
-
Primary Endpoints: The primary efficacy endpoint was consistently the change in serum phosphate levels from baseline to the end of the treatment period.[7][10]
-
Secondary Endpoints: These often included the proportion of patients achieving a target serum phosphorus level, changes in other biochemical markers like FGF23 and parathyroid hormone, and safety and tolerability assessments.[12][14]
-
Safety and Tolerability: The most frequently reported adverse event was diarrhea, which is consistent with this compound's mechanism of action of increasing stool sodium and water content.[7][9][16] The severity was generally mild to moderate.
Conclusion
Early-phase clinical trials have consistently demonstrated the efficacy of this compound in reducing serum phosphate levels in CKD patients with hyperphosphatemia. Its novel mechanism of action, targeting intestinal phosphate absorption, offers a new therapeutic strategy. While gastrointestinal side effects, primarily diarrhea, are common, the overall safety profile appears acceptable. Further long-term studies will continue to delineate the role of this compound in the management of hyperphosphatemia and its impact on clinical outcomes for patients with chronic kidney disease.
References
- 1. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for this compound Hydrochloride? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hyperphosphatemia in Chronic Kidney Disease: The Search for New Treatment Paradigms and the Role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of this compound in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ardelyx Reports Results from Phase 2b Clinical Trial Evaluating this compound in Treating Hyperphosphatemia in Chronic Kidney Disease Patients on Hemodialysis [prnewswire.com]
- 8. Ardelyx Inc. Reports Results from Phase 2b Clinical Trial Evaluating this compound In Treating Hyperphosphatemia In Chronic Kidney Disease Patients On Hemodialysis - BioSpace [biospace.com]
- 9. Dose-Response of this compound in Patients With Hyperphosphatemia Undergoing Hemodialysis in Japan—A Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionews.com [bionews.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. biospace.com [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of this compound in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interactions Between Tenapanor and the NHE3 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular interactions between Tenapanor and the sodium/hydrogen exchanger isoform 3 (NHE3). This compound is a first-in-class, minimally absorbed, small-molecule inhibitor of NHE3, which acts locally in the gastrointestinal tract.[1][2] Its unique mechanism of action makes it a significant therapeutic agent for managing irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD).[3][4] This document details the quantitative aspects of this interaction, the experimental protocols used to elucidate its mechanism, and the key signaling pathways involved.
Core Mechanism of Action
This compound selectively inhibits the NHE3 transporter located on the apical membrane of enterocytes in the small intestine and colon.[5] NHE3 is responsible for the majority of sodium absorption from the gut.[6] By blocking NHE3, this compound reduces the influx of sodium from the intestinal lumen into the enterocytes. This leads to an increase in the concentration of sodium in the gut lumen, which in turn draws water into the intestines via osmosis, softening the stool and promoting intestinal motility.[7]
A secondary and crucial effect of NHE3 inhibition is the reduction of intestinal phosphate absorption.[8] This is not due to a direct interaction with phosphate transporters but is a consequence of the primary mechanism. The inhibition of NHE3 leads to an accumulation of intracellular protons, causing a slight decrease in intracellular pH.[9] This intracellular acidification is proposed to induce conformational changes in tight junction proteins, such as claudins, which reduces the permeability of the paracellular pathway to phosphate.[5][9]
Quantitative Data: this compound-NHE3 Interaction
The following tables summarize the key quantitative data regarding the interaction of this compound with the NHE3 transporter and its physiological effects.
Table 1: In Vitro Inhibition of NHE3 by this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC₅₀ | Human NHE3 (PS120 cells) | 1.3 nM | [10] |
| Rat NHE3 (OK cells) | 1.0 nM | [10] | |
| Rat NHE3 | 7.9 nM | ||
| Human Ileum Monolayers | 13 nM | [11] | |
| Human Duodenum Monolayers | 9 nM | [11] | |
| Human Ileum Monolayers (Apical Acid Secretion) | 2 nM | [11] | |
| Mouse Ileum Monolayers (Apical Acid Secretion) | 6 nM | [11] | |
| Human NHE3 (pH 6.0) | 10 ± 1.9 nM | [12] | |
| Human NHE3 (pH 7.0) | 9.5 ± 2.0 nM | [12] |
Table 2: In Vivo and Clinical Effects of this compound
| Parameter | Study Population | This compound Dose | Effect | Reference(s) |
| Serum Phosphate Reduction | ESRD patients on hemodialysis | - | Mean reduction of ~1.18 mg/dL at week 8 | [3] |
| Combined Responder Rate (IBS-C) | Patients with IBS-C | 50 mg twice daily | 36.5% vs 23.7% for placebo (≥6 of 12 weeks) | [13][14] |
| Stool Phosphorus Excretion | Healthy human volunteers | 15 mg twice daily for 4 days | Significant increase from baseline | [11][12] |
| Urinary Phosphorus Excretion | Healthy human volunteers | 15 mg twice daily for 4 days | Significant decrease from baseline | [11][12] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and NHE3.
Cell Deacidification Assay for NHE3 Activity
This assay is a fundamental method for quantifying the inhibitory activity of compounds like this compound on NHE3.
-
Cell Lines: Hamster lung fibroblast cells (PS120) stably expressing human NHE3, or opossum kidney cells (OK) transiently transfected with rat NHE3 are commonly used.[6][10] These cells are chosen for their low endogenous NHE activity.
-
Principle: The assay measures the rate of recovery of intracellular pH (pHi) following an acid load, which is mediated by the activity of NHE3. Inhibition of NHE3 slows down this recovery.
-
Protocol Outline:
-
Cells are cultured on appropriate plates.
-
The cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).[11]
-
An acid load is induced, typically by the ammonium prepulse technique or by using a weak acid.
-
The recovery of pHi is monitored by measuring the fluorescence emission of the dye over time.
-
The assay is performed in the presence of varying concentrations of this compound to determine its dose-dependent inhibitory effect.
-
The rate of Na+-induced pHi recovery is calculated to determine NHE3 activity.[1]
-
IC₅₀ values are then calculated from the dose-response curves.
-
Ussing Chamber Experiments for Paracellular Permeability
Ussing chamber experiments are used to study ion transport across epithelial tissues and monolayers, providing insights into the effects of this compound on paracellular permeability.
-
Tissue/Monolayer Preparation: Isolated intestinal segments from animal models (e.g., mouse jejunum) or cultured human intestinal epithelial cell monolayers are mounted in Ussing chambers.[1][11]
-
Principle: The Ussing chamber separates the apical and basolateral sides of the tissue, allowing for the measurement of transepithelial electrical resistance (TEER), a measure of the tightness of the epithelial barrier, and the flux of ions and molecules across the epithelium.
-
Protocol Outline:
-
The prepared tissue or monolayer is mounted between the two halves of the Ussing chamber.
-
The chambers are filled with appropriate physiological solutions.
-
TEER is measured continuously using electrodes.
-
This compound is added to the apical side of the tissue.
-
Changes in TEER are recorded to assess the effect on tight junction permeability. An increase in TEER indicates a tightening of the paracellular barrier.[11]
-
The flux of radiolabeled ions, such as ³³P-phosphate, can also be measured to directly quantify the effect of this compound on paracellular phosphate transport.[15]
-
In Vivo Rodent Models for Intestinal Absorption
Animal models are crucial for understanding the physiological effects of this compound in a whole-organism context.
-
Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.[15]
-
Principle: These studies assess the in vivo effects of orally administered this compound on intestinal sodium and phosphate absorption by measuring changes in fecal and urinary excretion of these ions.
-
Protocol Outline (Jejunal Ligated Loop Model):
-
Animals are anesthetized, and a section of the jejunum is isolated and ligated.
-
A solution containing a known concentration of radiolabeled phosphate (e.g., ³³P) and this compound or vehicle is injected into the ligated loop.
-
After a specific incubation period, the amount of radioactivity remaining in the loop and the amount absorbed into the bloodstream are measured.[16]
-
This allows for the direct measurement of intestinal phosphate absorption and the effect of this compound on this process.
-
-
Protocol Outline (Metabolic Balance Studies):
-
Animals are housed in metabolic cages that allow for the separate collection of feces and urine.
-
This compound is administered orally for a defined period.
-
Fecal and urine samples are collected, and the content of sodium and phosphate is measured.
-
An increase in fecal excretion and a corresponding decrease in urinary excretion of these ions indicate reduced intestinal absorption.[17]
-
Signaling Pathways and Molecular Interactions
The interaction of this compound with NHE3 initiates a cascade of events that ultimately leads to its therapeutic effects.
Direct Inhibition and Downstream Effects
Caption: this compound's inhibition of NHE3 leads to dual therapeutic pathways for IBS-C and hyperphosphatemia.
Experimental Workflow for Assessing NHE3 Inhibition
Caption: A typical workflow for the preclinical and clinical evaluation of an NHE3 inhibitor like this compound.
Proposed Mechanism for Reduced Paracellular Phosphate Permeability
References
- 1. physoc.org [physoc.org]
- 2. dovepress.com [dovepress.com]
- 3. What clinical trials have been conducted for this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound for Irritable Bowel Syndrome with Constipation · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmda.go.jp [pmda.go.jp]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ardelyx's Pivotal Phase 3 Study of this compound for IBS-C Hits Primary and All Secondary Endpoints to Support NDA Submission in 2018 | Ardelyx [ir.ardelyx.com]
- 14. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tenapanor Dosage Determination in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] NHE3 is an antiporter located on the apical surface of enterocytes in the small intestine and colon, playing a crucial role in sodium and fluid homeostasis.[4] By inhibiting NHE3, this compound reduces the absorption of sodium and phosphate from the gastrointestinal tract.[3][5][6] This localized action within the gut leads to an increase in intestinal fluid, resulting in softer stool consistency and accelerated intestinal transit time.[3][7]
These application notes provide detailed protocols for determining the optimal dosage of this compound for in vivo animal studies, focusing on its pharmacodynamic effects on intestinal fluid volume and electrolyte balance. The following sections outline the necessary materials, experimental design, and specific methodologies for conducting a comprehensive dose-response study in a rat model.
Data Presentation: Quantitative Summary of this compound In Vivo Studies
The following table summarizes key quantitative data from representative in vivo animal studies with this compound, providing a basis for dose range selection.
| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | 0.1 - 10 mg/kg | Oral gavage | Dose-dependent reductions in urinary sodium and increases in fecal sodium and luminal fluid mass. | Spencer AG, et al. Sci Transl Med. 2014. |
| Male Rats | 0.15, 0.3, 0.5 mg/kg (single dose) | Oral gavage | Decreased urinary phosphate and sodium content; increased cecal water volume, phosphate, and sodium content. | PMDA Report. 2023. |
| Pregnant Rats | 1, 10, 30 mg/kg/day | Oral gavage | No adverse fetal effects at 1 mg/kg/day. Higher doses were not tolerated by pregnant rats.[8] | IBSRELA (this compound) tablets, for oral use - accessdata.fda.gov |
| Juvenile Rats (<1 week old) | Not specified | Oral administration | Resulted in decreased body weight and mortality due to dehydration.[7] | This compound tablets - [Product Monograph Template - Standard] |
Signaling Pathway of this compound's Action
This compound's primary target is the NHE3 transporter on the apical membrane of intestinal epithelial cells. The regulation of NHE3 is complex, involving a network of scaffolding proteins and kinases that modulate its activity.
Caption: this compound inhibits the NHE3 transporter, blocking Na+ absorption.
Experimental Workflow for Dosage Determination
A typical workflow for a this compound dose-determination study in rats involves several key stages, from animal acclimatization to data analysis.
Caption: Workflow for in vivo this compound dose-response study.
Experimental Protocols
This compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in rats.
Materials:
-
This compound hydrochloride
-
10 mM Hydrochloric acid (HCl)
-
Tween 80
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a 0.01% (v/v) Tween 80 solution in 10 mM HCl. This will serve as the vehicle.
-
To prepare the this compound dosing solutions, weigh the required amount of this compound hydrochloride based on the desired final concentrations (e.g., for 0.15, 0.3, and 0.5 mg/kg doses, prepare stock solutions accordingly, considering a typical dosing volume of 5-10 mL/kg for rats).
-
Slowly add the weighed this compound hydrochloride to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until the this compound is completely dissolved and the solution is clear.
-
Verify the pH of the final formulation to ensure it is within a tolerable range for oral administration (typically between pH 3 and 4 for this formulation).
-
Prepare fresh dosing solutions daily to ensure stability.
In Vivo Dose-Response Study in Rats
Objective: To determine the dose-dependent effects of this compound on intestinal fluid volume and electrolyte excretion.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard rat chow (with defined sodium and phosphate content)
-
Metabolic cages for urine and feces collection
-
Oral gavage needles (18-20 gauge, curved)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for cecal collection
-
Analytical balance
-
Ion-selective electrodes or ion chromatography system for electrolyte analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Randomization: Randomly assign rats to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (10 mM HCl/0.01% Tween 80)
-
Group 2: this compound (0.15 mg/kg)
-
Group 3: this compound (0.3 mg/kg)
-
Group 4: this compound (0.5 mg/kg)
-
-
Dosing: Administer a single dose of the respective formulation via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).
-
Sample Collection:
-
Place animals in metabolic cages immediately after dosing for the collection of urine and feces at predetermined time points (e.g., 0-4 hours, 4-8 hours, and 8-24 hours post-dose).
-
For cecal fluid measurement, a separate cohort of animals may be used for each time point (e.g., 1, 2, and 4 hours post-dose) to avoid repeated anesthesia. At the designated time point, anesthetize the rat, and surgically expose and ligate the cecum. Excise the cecum and measure its total weight. Empty the contents and reweigh the tissue to determine the weight of the cecal contents (fluid and solids).
-
-
Sample Processing and Analysis:
-
Urine: Measure the total volume of urine collected and analyze for sodium and phosphate concentrations using an appropriate method (e.g., ion chromatography).
-
Feces: Collect all fecal pellets, dry them to a constant weight, and then process for electrolyte analysis. This may involve homogenization and extraction.
-
Cecal Contents: Homogenize the collected cecal contents and analyze for sodium and phosphate content.
-
Measurement of Cecal Water Volume
Objective: To quantify the effect of this compound on fluid accumulation in the cecum.
Procedure:
-
Following the collection of the cecal contents as described in the in vivo study protocol, weigh a small, empty, pre-weighed drying dish.
-
Transfer a known weight of the cecal contents to the drying dish.
-
Dry the sample in an oven at 60-80°C until a constant weight is achieved.
-
The difference between the initial wet weight and the final dry weight represents the water content.
-
Express the cecal water volume as a percentage of the total cecal content weight or as an absolute volume (assuming a density of 1 g/mL).
Fecal and Cecal Electrolyte Analysis
Objective: To measure the concentration of sodium and phosphate in fecal and cecal samples.
Procedure:
-
Sample Preparation:
-
For dry fecal samples, grind them into a fine powder.
-
For cecal contents, use the homogenized sample.
-
-
Extraction:
-
Weigh a precise amount of the prepared sample.
-
Add a known volume of a suitable extraction buffer (e.g., deionized water or a weak acid solution) to the sample.
-
Vortex or sonicate the mixture to ensure thorough extraction of the electrolytes.
-
Centrifuge the mixture to pellet the solid debris.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant for sodium and phosphate concentrations using an ion-selective electrode, ion chromatography, or a colorimetric assay kit according to the manufacturer's instructions.
-
-
Calculation:
-
Calculate the concentration of each electrolyte in the original sample, taking into account the initial sample weight and the volume of the extraction buffer.
-
Express the results as mmol of electrolyte per gram of dry feces or cecal content.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for conducting in vivo dose-determination studies for this compound in animal models. By systematically evaluating the dose-dependent effects on intestinal fluid volume and electrolyte excretion, researchers can establish the optimal dosage range for further preclinical and pharmacological investigations. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a thorough understanding of this compound's in vivo activity.
References
- 1. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of this compound in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal fecal assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHE3 regulatory complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Utilization and Analytical Validation of Fecal Electrolyte Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Cell-based assay for measuring Tenapanor's effect on phosphate uptake
Application Note & Protocol
Title: Cell-Based Assay for Measuring Tenapanor's Effect on Intestinal Phosphate Uptake
Application: Measurement of paracellular phosphate transport inhibition by this compound in an in vitro model of the human intestinal epithelium.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication in patients with chronic kidney disease (CKD).[1][2][3] this compound is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an ion transporter found in the small intestine and colon.[1][4] By inhibiting NHE3, this compound reduces the absorption of sodium from the gastrointestinal tract.[1][5] This action has a secondary effect of decreasing intestinal phosphate absorption, offering a novel therapeutic approach for managing hyperphosphatemia.[1][6][7][8]
This compound's primary mechanism for reducing phosphate absorption is not through direct inhibition of phosphate transporters, but by modulating the paracellular pathway—the space between adjacent intestinal epithelial cells.[1][4][9][10] Inhibition of NHE3 leads to an increase in intracellular protons, which is believed to alter the conformation of tight junction proteins.[9][10] This modulation tightens the junctions, increasing transepithelial electrical resistance (TEER) and specifically reducing the permeability of the paracellular pathway to phosphate ions.[1][3][9]
This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on phosphate uptake using the Caco-2 human colon adenocarcinoma cell line. Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer of enterocytes with well-defined tight junctions, serving as a robust in vitro model for the intestinal barrier. This assay measures the flux of radiolabeled phosphate across the Caco-2 monolayer, allowing for the determination of this compound's potency and efficacy in blocking paracellular phosphate transport.
Mechanism of Action of this compound
This compound exerts its effect on phosphate absorption indirectly. The process can be visualized as a signaling cascade initiated by the inhibition of the NHE3 transporter.
Caption: this compound inhibits NHE3, leading to increased intracellular protons, which tightens cell junctions and reduces paracellular phosphate transport.
Materials and Reagents
-
Cell Line: Caco-2 cells (ATCC® HTB-37™)
-
Reagents:
-
This compound (analytical grade)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
[³²P]-Orthophosphoric acid (carrier-free)
-
Non-radiolabeled KH₂PO₄
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
-
-
Equipment:
-
Transwell® permeable supports (12-well or 24-well, 0.4 µm pore size)
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
Laminar flow hood
-
EVOM2™ Epithelial Voltohmmeter with STX2 electrode
-
Liquid scintillation counter
-
Microplate reader (for viability assay)
-
Standard cell culture lab equipment (pipettes, centrifuges, etc.)
-
Experimental Workflow
The overall experimental process involves culturing a Caco-2 monolayer, verifying its integrity, treating it with this compound, and then measuring the transport of radiolabeled phosphate.
Caption: Workflow for assessing this compound's effect on phosphate uptake in Caco-2 cells.
Detailed Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for full differentiation and the formation of a polarized monolayer with stable tight junctions. Change the medium in both apical and basolateral compartments every 2-3 days.
Monolayer Integrity Assessment (TEER Measurement)
-
Starting from day 14 post-seeding, measure the Transepithelial Electrical Resistance (TEER) every two days using an EVOM2™ voltohmmeter.
-
Allow the plates to equilibrate to room temperature for 15-20 minutes before measurement.
-
Record the resistance values (Ω). Calculate the TEER (Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.
-
Only use monolayers with a stable TEER value of ≥250 Ω·cm² for the transport assay.[1][3]
Phosphate Uptake Assay
-
Prepare a stock solution of this compound in DMSO and dilute it to final desired concentrations (e.g., 0.1 nM to 10 µM) in pre-warmed HBSS. Ensure the final DMSO concentration is ≤0.1%.
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add the this compound solutions (or vehicle control) to the apical compartment. Add fresh HBSS to the basolateral compartment.
-
Pre-incubate the plates for 60 minutes at 37°C.
-
Prepare the uptake buffer: HBSS containing a known concentration of KH₂PO₄ (e.g., 1 mM) and spiked with [³²P]-orthophosphate (final activity of ~1 µCi/mL).
-
Initiate the assay by removing the this compound/vehicle solution from the apical side and replacing it with the [³²P]-phosphate uptake buffer.
-
At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a 100 µL aliquot from the basolateral compartment. Replace the volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, wash the monolayers three times with ice-cold PBS containing 10 mM non-radiolabeled KH₂PO₄ to stop the transport.
-
Lyse the cells by adding 10% TCA to the apical inserts and incubate for 20 minutes.
Quantification and Data Analysis
-
Mix the collected basolateral samples and cell lysates with a scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate the rate of phosphate flux (pmol/cm²/min) across the monolayer.
-
Normalize the phosphate uptake against the vehicle control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized to clearly present the dose-dependent effect of this compound.
Table 1: Dose-Response of this compound on Paracellular Phosphate Transport
| This compound Conc. (nM) | Phosphate Flux (pmol/cm²/min) ± SD | % Inhibition |
| 0 (Vehicle) | 15.2 ± 1.1 | 0% |
| 0.1 | 14.8 ± 1.3 | 2.6% |
| 1 | 12.5 ± 0.9 | 17.8% |
| 10 | 8.1 ± 0.7 | 46.7% |
| 100 | 4.3 ± 0.5 | 71.7% |
| 1000 | 2.9 ± 0.4 | 80.9% |
| 10000 | 2.8 ± 0.3 | 81.6% |
Data are representative and for illustrative purposes only.
Table 2: Summary of this compound Potency
| Parameter | Value |
| IC₅₀ (nM) | 12.5 |
| Max Inhibition (%) | 82% |
Data are representative and for illustrative purposes only.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low TEER Values | - Cell seeding density is too low.- Incomplete monolayer formation.- Cell contamination (e.g., mycoplasma). | - Optimize cell seeding density.- Extend culture time to 21-25 days.- Test for and eliminate contamination. |
| High Variability in Replicates | - Inconsistent cell seeding.- Pipetting errors.- Damage to the monolayer during washes. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes.- Handle plates gently; avoid touching the membrane. |
| No Inhibitory Effect Observed | - this compound solution degraded.- Assay duration is too short.- Incorrect concentration range tested. | - Prepare fresh drug solutions for each experiment.- Extend the incubation and sampling time.- Perform a wider dose-response curve. |
| Cell Viability is Low | - this compound is cytotoxic at high concentrations.- High concentration of DMSO in final solution. | - Confirm with a viability assay (e.g., MTT).- Ensure final DMSO concentration is ≤0.1%. |
References
- 1. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability. [sonar.ch]
- 3. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]
- 4. Intestinal phosphate absorption: The paracellular pathway predominates? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Serum Phosphate in Patients Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ishen365.com [ishen365.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Note: Utilizing Human Intestinal Enteroid Monolayers to Elucidate the Barrier-Strengthening Effects of Tenapanor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] It is approved for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C).[3][4] Its primary mechanism involves acting locally in the gastrointestinal tract to reduce sodium absorption from the small intestine and colon.[5][6] This inhibition leads to an increase in intestinal fluid volume and faster transit time, which alleviates constipation.[2][7] Beyond its effects on motility, preclinical studies have revealed that this compound also strengthens the intestinal barrier, reduces intestinal permeability, and alleviates visceral hypersensitivity.[3][4][8]
Human intestinal enteroids are a state-of-the-art in vitro model derived from adult stem cells that closely recapitulate the native intestinal epithelium.[9][10] When cultured as two-dimensional (2D) monolayers on permeable supports, they form a polarized epithelial barrier with functional tight junctions, making them an ideal platform for studying drug effects on intestinal barrier integrity.[11][12] This application note provides detailed protocols for using human intestinal enteroid monolayers to investigate and quantify the effects of this compound on intestinal barrier function.
Core Mechanism of Action of this compound
This compound specifically targets the NHE3 antiporter located on the apical membrane of enterocytes. By inhibiting NHE3, this compound blocks the exchange of luminal sodium ions for intracellular protons.[5][13] This leads to two primary downstream effects: 1) increased sodium and water retention in the intestinal lumen, and 2) intracellular proton retention, which is hypothesized to modulate tight junction proteins and enhance barrier function.[2][8]
Caption: this compound's inhibition of the apical NHE3 transporter.
Experimental Workflow
The general workflow involves establishing a confluent enteroid monolayer, inducing a state of compromised barrier function (e.g., with pro-inflammatory cytokines), treating the monolayer with this compound, and subsequently measuring barrier integrity through biophysical and imaging techniques.
Caption: General experimental workflow for studying this compound.
Application 1: Assessing this compound's Effect on Intestinal Barrier Function
This section provides protocols to quantitatively measure the impact of this compound on the integrity of the intestinal epithelial barrier using TEER and paracellular flux assays. Studies have shown that this compound can attenuate increases in intestinal permeability caused by pro-inflammatory cytokines.[3][14]
Protocol 1.1: Culture of Human Intestinal Enteroid Monolayers
This protocol is adapted from established methods for generating monolayers from 3D organoid cultures.[11][15]
-
Preparation:
-
Coat Transwell® inserts (e.g., 6.5 mm, 0.4 µm pore size) with a suitable extracellular matrix (e.g., Collagen IV or diluted Matrigel®) and incubate according to the manufacturer's instructions.
-
Culture human intestinal enteroids in 3D Matrigel® domes with appropriate growth medium (e.g., IntestiCult™ Organoid Growth Medium) until they are mature (typically 7-10 days post-passaging).[16]
-
-
Dissociation:
-
Harvest mature enteroids from Matrigel® using a cell recovery solution.
-
Wash the enteroids with cold PBS.
-
Dissociate the enteroids into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., TrypLE™ Express) for 5-10 minutes at 37°C.
-
Neutralize the enzyme with culture medium and pass the suspension through a 40 µm cell strainer to remove clumps.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in monolayer growth medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to prevent anoikis.
-
-
Seeding and Differentiation:
-
Count viable cells and seed them onto the apical side of the prepared Transwell® inserts at a high density (e.g., 1.0 - 2.0 x 10⁵ cells per 6.5 mm insert).
-
Add fresh medium to the basolateral compartment.
-
Culture at 37°C and 5% CO₂. Change the medium in both compartments every 2-3 days. After the first 48 hours, use a medium without the ROCK inhibitor.[15]
-
Monitor monolayer formation. Confluence is typically reached within 7-10 days, which can be confirmed by measuring TEER.[17][18]
-
Protocol 1.2: this compound Treatment of Enteroid Monolayers
-
Induce Barrier Dysfunction (Optional):
-
Once monolayers are confluent and TEER values have plateaued, replace the basolateral medium with a medium containing a pro-inflammatory agent (e.g., 100 ng/mL TNF-α) to induce a controlled decrease in barrier function.[3]
-
Incubate for a predetermined time (e.g., 24-48 hours) to establish a compromised barrier state.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Dilute this compound to final desired concentrations (e.g., 10 nM, 100 nM, 1 µM) in the apical culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the apical medium with the this compound-containing medium. Include appropriate controls: vehicle-only and positive control (if applicable).
-
Incubate for the desired treatment period (e.g., 16-24 hours).[3]
-
Protocol 1.3: Measurement of Transepithelial Electrical Resistance (TEER)
TEER is a real-time, non-destructive method to quantify ion flow across the paracellular pathway, providing a measure of tight junction integrity.[19]
-
Equipment: Use an epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2).[20]
-
Preparation: Sterilize the electrodes with 70% ethanol and allow them to air dry in a sterile hood. Rinse with sterile PBS or culture medium before use.[21]
-
Measurement:
-
Allow the culture plate to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-sensitive.[20]
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are not touching the cell monolayer.
-
Record the resistance reading (in Ω) once it stabilizes.
-
Measure the resistance of a blank, cell-free Transwell® insert coated with the same matrix and containing medium to determine the background resistance.
-
-
Calculation:
-
Corrected Resistance (Ω) = Measured Resistance (Ω) - Blank Resistance (Ω).
-
TEER (Ω·cm²) = Corrected Resistance (Ω) x Surface Area of the Transwell® insert (cm²).[20]
-
Protocol 1.4: Paracellular Permeability Assay (FITC-Dextran)
This assay measures the flux of a fluorescently labeled, non-transportable molecule across the monolayer, quantifying paracellular permeability.[17]
-
Preparation: Following this compound treatment (Protocol 1.2), gently wash the monolayers with pre-warmed PBS.
-
Assay:
-
Add fresh medium containing a known concentration of 4 kDa FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Add fresh medium without FITC-dextran to the basolateral compartment.
-
Incubate the plate at 37°C.
-
-
Sampling:
-
At specified time points (e.g., 3, 24, 48 hours), collect a sample (e.g., 100 µL) from the basolateral compartment.[17] Replace the collected volume with fresh medium to maintain hydrostatic pressure. Protect samples from light.
-
-
Quantification:
-
Transfer the basolateral samples to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Create a standard curve with known concentrations of FITC-dextran to calculate the amount that has passed through the monolayer.
-
Application 2: Visualizing Tight Junction Protein Expression
This compound is thought to enhance barrier function by altering the conformation and expression of tight junction proteins.[8] Immunofluorescence microscopy can be used to visualize these changes.
Caption: Hypothesized pathway for this compound's effect on barrier function.
Protocol 2.1: Immunofluorescence Staining for Claudin-1
-
Sample Preparation: After treatment, wash the enteroid monolayers on the Transwell® inserts twice with cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with a suitable blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target tight junction protein (e.g., rabbit anti-Claudin-1) in the blocking buffer.[22][23]
-
Carefully excise the microporous membrane from the Transwell® insert with a scalpel and place it in a new well or on a slide.
-
Incubate with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membranes three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor™ 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI during one of the final washes.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the membranes on a microscope slide using an anti-fade mounting medium.
-
Image the samples using a confocal or fluorescence microscope. Analyze the localization and intensity of the Claudin-1 signal at the cell-cell junctions.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Human Intestinal Enteroid Monolayers
| Treatment Group | TEER (Ω·cm²) at 0h | TEER (Ω·cm²) at 24h | Change in TEER (%) |
| Vehicle Control | 450 ± 35 | 445 ± 40 | -1.1% |
| TNF-α (100 ng/mL) | 455 ± 30 | 210 ± 25 | -53.8% |
| TNF-α + this compound (100 nM) | 452 ± 28 | 350 ± 32 | -22.6% |
| TNF-α + this compound (1 µM) | 448 ± 33 | 415 ± 38 | -7.4% |
*Data are presented as mean ± SD. *p < 0.01 compared to the TNF-α group. This hypothetical data illustrates that this compound treatment significantly attenuates the TNF-α-induced drop in TEER.
Table 2: Effect of this compound on FITC-Dextran Permeability Across Human Intestinal Enteroid Monolayers
| Treatment Group | FITC-Dextran Flux (ng/hr/cm²) | Permeability vs. Control (%) |
| Vehicle Control | 75 ± 10 | 100% |
| TNF-α (100 ng/mL) | 250 ± 22 | 333% |
| TNF-α + this compound (100 nM) | 145 ± 18 | 193% |
| TNF-α + this compound (1 µM) | 95 ± 15 | 127% |
*Data are presented as mean ± SD. *p < 0.01 compared to the TNF-α group. This hypothetical data shows that this compound reduces the paracellular flux of FITC-dextran in a dose-dependent manner under inflammatory conditions.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. NHE3 inhibitor this compound maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Enteroids to Study Pediatric Intestinal Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. A Versatile Human Intestinal Organoid-Derived Epithelial Monolayer Model for the Study of Enteric Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. NHE3 inhibitor this compound maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-Culture System of Human Enteroids/Colonoids with Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. stemcell.com [stemcell.com]
- 18. A Preclinical Model to Assess Intestinal Barrier Integrity Using Canine Enteroids and Colonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.umich.edu [medicine.umich.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Integrated Imaging Methodology Detects Claudin-1 Expression in Premalignant Nonpolypoid and Polypoid Colonic Epithelium in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Tenapanor in the Study of Gut-Brain Interaction in IBS-C Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tenapanor, a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), in preclinical research focused on the gut-brain axis in Irritable Bowel Syndrome with Constipation (IBS-C). Detailed protocols for key experimental models and assays are provided to facilitate the investigation of this compound's mechanisms of action, particularly its effects on visceral hypersensitivity and intestinal barrier function.
Introduction
Irritable Bowel Syndrome with Constipation (IBS-C) is a disorder of gut-brain interaction characterized by abdominal pain and altered bowel habits.[1] Visceral hypersensitivity, an increased perception of pain in response to stimuli within the gut, is a key pathophysiological mechanism underlying abdominal pain in IBS-C.[2] this compound offers a novel therapeutic approach by acting locally in the gastrointestinal tract to inhibit NHE3, thereby increasing intestinal fluid and accelerating transit.[2][3] Beyond its effects on constipation, preclinical studies have revealed that this compound also modulates gut-brain signaling pathways involved in pain perception, making it a valuable tool for studying visceral hypersensitivity in IBS-C models.[4][5][6]
This compound's primary mechanism of action involves the inhibition of the NHE3 transporter on the apical surface of enterocytes, which reduces sodium absorption from the small intestine and colon.[7] This leads to increased water retention in the intestinal lumen, resulting in softer stool and accelerated intestinal transit.[3][7] Furthermore, emerging evidence from preclinical models demonstrates that this compound reduces visceral hypersensitivity by decreasing intestinal permeability and attenuating the signaling of Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain transmission.[4][6][7][8]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in rodent models of visceral hypersensitivity.
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of Neonatal Acetic Acid-Induced Visceral Hypersensitivity
| Treatment Group | Dose | VMR (% Baseline) at 60 mmHg CRD | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 100% | - |
| Acetic Acid + Vehicle | - | Increased (Specific values not consistently reported) | p < 0.05 |
| Acetic Acid + this compound | 10 mg/kg, orally | Significantly Reduced | p < 0.05 |
| Acetic Acid + PEG | 1,000 mg/kg | No significant effect | Not Significant |
Data synthesized from preclinical studies.[6][9]
Table 2: Effect of this compound on Dorsal Root Ganglion (DRG) Neuron Hyperexcitability in a Rat Model of Visceral Hypersensitivity
| Treatment Group | Parameter Measured | Result | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Capsaicin-induced current | Baseline response | - |
| Sensitized + Vehicle | Capsaicin-induced current | Increased current | p < 0.05 |
| Sensitized + this compound | Capsaicin-induced current | Significantly reduced current | p < 0.05 |
Data from whole-cell voltage patch-clamp recordings of colonic DRG neurons.[6][10]
Table 3: Effect of this compound on Intestinal Permeability in an In Vitro Model
| Treatment Group | Parameter Measured | Result | Statistical Significance (vs. Control) |
| Control (Caco-2 monolayer) | Transepithelial Electrical Resistance (TEER) | Baseline TEER | - |
| Pro-inflammatory Cytokines | TEER | Decreased TEER | p < 0.001 |
| Pro-inflammatory Cytokines + this compound | TEER | Attenuated decrease in TEER | p < 0.001 |
| Fecal Supernatants from IBS-C Patients | TEER | Decreased TEER | p < 0.005 |
| Fecal Supernatants + this compound | TEER | Attenuated decrease in TEER | p < 0.005 |
Data from studies using human colon monolayer cultures (Caco-2 cells).[6][10]
Experimental Protocols
Induction of Visceral Hypersensitivity in Rodent Models
a) Neonatal Acetic Acid Model
This model induces long-lasting visceral hypersensitivity in adult rats through a transient colonic irritation during the neonatal period.
Materials:
-
10-day-old male Sprague-Dawley rat pups
-
0.5% Acetic Acid solution in saline
-
Saline solution (0.9% NaCl)
-
Flexible tubing (e.g., PE-10)
Protocol:
-
Gently handle the 10-day-old rat pups to minimize stress.
-
Carefully insert a flexible tube (2 cm) into the colon via the anus.
-
Slowly infuse 0.2 mL of 0.5% acetic acid solution into the colon.
-
For the control group, infuse an equal volume of saline.
-
Return the pups to their dam.
-
Allow the rats to mature to adulthood (6-8 weeks of age) before assessing visceral sensitivity. These rats will exhibit visceral hypersensitivity.[5]
b) Partial Restraint Stress (PRS) Model
This model induces visceral hypersensitivity through the application of psychological stress.
Materials:
-
Adult male Wistar rats
-
Restraint device (e.g., a commercially available rodent restrainer or a custom-made device that wraps the upper forelimbs and thoracic trunk)
Protocol:
-
Acclimate the rats to the experimental room for at least one week before the start of the experiment.
-
On the day of the experiment, place the rat in the restraint device for a period of 2 hours.[11][12]
-
Ensure the restraint is snug enough to prevent the rat from turning around but not so tight as to impede breathing.
-
The control group should be handled in the same manner but not placed in the restrainer.
-
Assess visceral sensitivity immediately following the restraint period.
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD) and Visceromotor Response (VMR) Measurement
CRD is a standard method to quantify visceral pain in rodents by measuring the VMR, which is the contraction of the abdominal muscles in response to balloon distension of the colon.[4][9][13]
Materials:
-
Adult rat with induced visceral hypersensitivity
-
Flexible balloon catheter (e.g., 4-5 cm latex balloon)
-
Barostat or pressure-controlled inflation device
-
Electromyography (EMG) system with electrodes
-
Data acquisition system
Protocol:
-
Lightly anesthetize the rat (e.g., with isoflurane).
-
Implant EMG electrodes into the external oblique abdominal muscles. Allow for recovery from surgery as per institutional guidelines.
-
On the day of the experiment, insert the balloon catheter into the descending colon (approximately 1 cm from the anus) of the conscious rat.
-
Secure the catheter to the tail to prevent expulsion.
-
Allow the rat to acclimate to the testing environment.
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg).[13]
-
Each distension should last for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes) to allow for recovery.[13]
-
Record the EMG activity during the baseline period and throughout each distension.
-
The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline activity.
In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers
This assay evaluates the integrity of the intestinal epithelial barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorescently labeled markers of paracellular permeability (e.g., Lucifer yellow or FITC-dextran)
-
This compound solution
-
Pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) or fecal supernatants from IBS-C patients
Protocol:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER. A stable TEER value (e.g., >250 Ω·cm²) indicates a well-formed barrier.
-
To induce increased permeability, treat the Caco-2 monolayers with pro-inflammatory cytokines or fecal supernatants from IBS-C patients.
-
To test the effect of this compound, co-incubate the monolayers with the inflammatory stimulus and this compound at the desired concentration.
-
Assess intestinal permeability by:
-
TEER measurement: A decrease in TEER indicates increased permeability.
-
Paracellular flux: Add a fluorescent marker to the apical chamber and measure its appearance in the basolateral chamber over time. An increased flux indicates increased permeability.
-
Electrophysiological Assessment of Dorsal Root Ganglion (DRG) Neuron Excitability
This protocol uses patch-clamp electrophysiology to measure the excitability of colonic DRG neurons, which are primary afferent neurons that transmit pain signals from the gut to the spinal cord.
Materials:
-
Adult rats with induced visceral hypersensitivity
-
Enzymes for tissue dissociation (e.g., collagenase, dispase)
-
Cell culture medium for neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes for recording electrodes
-
Intracellular and extracellular recording solutions
-
Capsaicin (TRPV1 agonist)
-
This compound solution
Protocol:
-
Euthanize the rat and dissect the lumbosacral (L6-S2) DRGs that innervate the colon.
-
Dissociate the ganglia into single neurons using enzymatic digestion and mechanical trituration.
-
Plate the neurons on coated coverslips and culture them for a short period (e.g., 24-48 hours).
-
Perform whole-cell patch-clamp recordings from small to medium-sized DRG neurons, which are typically nociceptors.
-
Record baseline neuronal activity.
-
Apply capsaicin to the bath to activate TRPV1 channels and elicit an inward current, which is indicative of neuronal activation.
-
To test the effect of this compound, pre-incubate the neurons with this compound before applying capsaicin and record the subsequent current.
-
A reduction in the capsaicin-induced current in the presence of this compound indicates an inhibitory effect on neuronal excitability.[6]
Visualizations
References
- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of visceral pain: colorectal distension (CRD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonatal Colonic Inflammation Increases Spinal Transmission and Cystathionine β-Synthetase Expression in Spinal Dorsal Horn of Rats with Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHE3 inhibitor this compound maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. An Overview of the Effects of this compound on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tenapanor Solubility Issues for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tenapanor in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce the solubility of this compound.[1]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound can vary depending on the solvent and the salt form of the compound. The following table summarizes the available solubility data.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (43.67 mM)[2] to 100 mg/mL (87.33 mM)[1] | Sonication or gentle warming may be required to achieve complete dissolution.[2] |
| Water | < 0.1 mg/mL (practically insoluble)[3] | The hydrochloride salt (this compound HCl) has a higher aqueous solubility of approximately 20 mg/mL.[4] |
| Aqueous Solution (pH dependent) | 9.8 mg/mL at pH 2.7 | Buffers can significantly reduce the aqueous solubility of this compound. |
| Ethanol | 100 mg/mL | No detailed protocol is available for achieving this concentration for cell culture use. |
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a sealed container, protected from moisture and light. |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (5 mg/mL, pH 3.4) | 2-8°C | 12 months | Formulation contained 0.05% (w/v) benzoic acid as a preservative. |
Q4: What is the mechanism of action of this compound that I should consider for my in vitro model?
A4: this compound is a potent and selective inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[5] NHE3 is primarily located on the apical membrane of intestinal and renal epithelial cells and plays a key role in sodium absorption.[5] By inhibiting NHE3, this compound reduces sodium uptake from the lumen, leading to a decrease in intracellular pH (acidification).[6] This intracellular acidification is believed to modulate the tight junctions between epithelial cells, resulting in reduced paracellular permeability to ions like phosphate.[6][7]
Troubleshooting Guide
Issue: this compound precipitates in my cell culture medium after adding the stock solution.
This is a common issue due to the low aqueous solubility of this compound. Here are several potential causes and solutions:
| Potential Cause | Recommended Solution |
| High final DMSO concentration. | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type. |
| Rapid addition of stock solution to the medium. | Add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently swirling the medium. This gradual dilution helps to prevent localized high concentrations that can lead to precipitation.[8] |
| Low temperature of the cell culture medium. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound. Keeping the medium warm can help maintain solubility.[8] |
| Interaction with media components. | Components in complex cell culture media, such as salts and proteins in fetal bovine serum (FBS), can contribute to the precipitation of hydrophobic compounds.[9][10] If precipitation persists, consider preparing the final dilution in a simpler, serum-free medium or a balanced salt solution (e.g., PBS) immediately before adding it to the cells. |
| High final concentration of this compound. | If you are working with high concentrations of this compound, you may need to use a co-solvent system. While primarily used for in vivo studies, a formulation with PEG300 and Tween-80 in addition to DMSO has been described and could be adapted for in vitro use with appropriate vehicle controls.[1][4] |
Issue: I am not observing the expected biological effect of this compound in my assay.
| Potential Cause | Recommended Solution |
| Degradation of this compound. | Ensure that the compound has been stored correctly as a powder and in solution. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
| Sub-optimal cell model. | Confirm that your chosen cell line expresses NHE3, the target of this compound. Cell lines commonly used to study NHE3 function include Caco-2 and PS120 cells. |
| Incorrect assay endpoint. | The primary effect of this compound is the inhibition of sodium/hydrogen exchange, leading to intracellular acidification and altered ion transport. Assays measuring changes in intracellular pH, transepithelial electrical resistance (TEER), or paracellular flux of ions like sodium or phosphate are appropriate endpoints. |
| Insufficient incubation time. | The onset of this compound's effect on intracellular pH can be rapid, but downstream effects on tight junctions and paracellular transport may require longer incubation times. Optimize the treatment duration for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mg/mL).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[2]
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Remember to account for the final DMSO concentration, which should ideally be ≤ 0.1%.
-
In a sterile polypropylene tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution immediately for your cell-based assay.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sodium Channel | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Managing Tenapanor-Induced Diarrhea in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tenapanor in animal studies. The focus is on effectively managing diarrhea, a common on-target side effect of NHE3 inhibition.
Troubleshooting Guide
This guide is designed to help you identify, grade, and manage diarrhea in your animal models during this compound treatment.
| Issue/Question | Potential Cause | Troubleshooting Steps & Recommendations |
| How do I identify and grade the severity of diarrhea in my rodent models? | This compound's mechanism of action involves inhibiting the sodium/hydrogen exchanger 3 (NHE3), leading to increased sodium and water in the intestinal lumen.[1][2] This results in softer, more frequent stools. | 1. Visual Stool Assessment: Regularly observe the consistency of fecal pellets. A scoring system can be implemented (see Experimental Protocols section for a detailed example).2. Quantitative Measurement: For a more objective measure, determine the fecal water content by comparing the wet and dry weight of stool samples.[3][4][5]3. Monitor Animal Behavior: Observe for signs of discomfort, such as abdominal hunching or lethargy. |
| An animal is showing signs of moderate to severe diarrhea. What should I do? | The dose of this compound may be too high for the individual animal or the specific animal model. Dehydration is a primary concern with severe diarrhea. | 1. Assess for Dehydration: Check for signs of dehydration, such as reduced skin turgor (skin tenting), sunken eyes, and decreased urine output.[6][7]2. Provide Hydration Support: If dehydration is suspected, administer warmed subcutaneous fluids (e.g., Lactated Ringer's Solution or 0.9% saline).[6][8][9] Consult your institution's veterinary staff for appropriate volumes and administration frequency.3. Temporary Dose Reduction or Suspension: Consider reducing the this compound dose or temporarily suspending treatment until the animal recovers. In some studies, diarrhea has been shown to be transient.[10] |
| Can I adjust the dose of this compound to mitigate diarrhea? | Yes, dose-dependent effects on stool consistency have been observed in preclinical studies. | 1. Dose-Response Study: If not already performed, conduct a dose-response study to identify the optimal therapeutic dose with manageable side effects for your specific model.2. Start with a Lower Dose: Begin with a lower dose and gradually escalate to the desired therapeutic level while monitoring for the onset of diarrhea.3. Split Dosing: Consider administering the total daily dose in two separate administrations (e.g., every 12 hours) to potentially reduce the peak effect on intestinal fluid secretion.[1] |
| Are there any dietary modifications that can help manage diarrhea? | While specific dietary interventions for this compound-induced diarrhea in animal studies are not well-documented, general principles for managing diarrhea may be applicable. | 1. Ensure Free Access to Water: Animals should have ad libitum access to fresh drinking water at all times.2. Provide a Standard, Consistent Diet: Avoid sudden changes in diet, which can exacerbate gastrointestinal issues.3. Consider Electrolyte Supplementation: In cases of prolonged or severe diarrhea, consult with veterinary staff about providing electrolyte-supplemented water or gel-based hydration sources. |
| How can I differentiate this compound-induced diarrhea from other causes? | It is crucial to rule out other potential causes of diarrhea to ensure accurate interpretation of your study results. | 1. Health Monitoring: Regularly monitor the overall health of the animals. Other signs of illness, such as fever or loss of appetite, may indicate an underlying infection.[11]2. Baseline Monitoring: Establish a clear baseline of normal stool consistency and frequency for each animal before initiating this compound treatment.3. Fecal Diagnostics: If there is suspicion of an infectious cause, fecal samples can be collected for microbiological analysis.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound that causes diarrhea?
A1: this compound is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). NHE3 is located on the apical surface of the enterocytes in the small intestine and colon and plays a key role in sodium absorption. By inhibiting NHE3, this compound reduces the absorption of sodium from the gastrointestinal tract. This leads to an increase in the amount of sodium and, consequently, water in the intestinal lumen, resulting in softer stool consistency and accelerated intestinal transit time.[1][2]
Q2: What are typical dosages of this compound used in rodent studies?
A2: Dosages can vary depending on the specific study goals and animal model. However, published preclinical studies in rats have used oral gavage doses ranging from 0.15 mg/kg to 10 mg/kg.[13][14] Another study in mice used a dose of 30 mg/kg twice daily, which resulted in a mild increase in stool water. It is recommended to perform a dose-response study to determine the optimal dose for your experimental setup.
Q3: Is the diarrhea induced by this compound reversible?
A3: Yes, the pharmacodynamic effects of this compound are expected to be reversible upon cessation of treatment. In human clinical trials, diarrhea was often transient and resolved after treatment interruption or discontinuation.[10]
Q4: Can this compound lead to dehydration in animal models?
A4: Yes, severe or prolonged diarrhea can lead to dehydration. It is crucial to monitor animals closely for signs of dehydration, such as reduced skin turgor, weight loss, and decreased activity.[6][7] If dehydration is observed, supportive care, including fluid replacement, should be initiated promptly. Nonclinical studies in young juvenile rats showed that this compound can cause death presumed to be due to dehydration, highlighting the importance of careful monitoring, especially in younger animals.[15]
Q5: How should I prepare and administer this compound for oral gavage?
A5: this compound can be formulated as a suspension in a suitable vehicle, such as deionized water. The concentration should be calculated to deliver the desired dose in a volume appropriate for the size of the animal (e.g., 5 mL/kg for rats). Ensure the suspension is homogenous before each administration. For detailed instructions on oral gavage technique, refer to your institution's approved animal handling protocols.
Data Presentation
Table 1: Incidence of Diarrhea in Human Clinical Trials of this compound for IBS-C
| Study | This compound Dose | Incidence of Diarrhea in this compound Group | Incidence of Diarrhea in Placebo Group |
| T3MPO-1 (12 weeks) | 50 mg twice daily | 13.3% | Not explicitly stated, but discontinuation due to diarrhea was 6.5% vs 0.7% |
| T3MPO-2 (26 weeks) | 50 mg twice daily | 16.0% | 3.7% |
| Phase 2b (12 weeks) | 50 mg twice daily | 11.2% | Not explicitly stated, but treatment-related diarrhea led to discontinuation in 3% of each this compound group. |
Note: Data from human clinical trials may not be directly transferable to animal models but can provide an indication of the expected frequency of this side effect.
Table 2: Example Stool Consistency Scoring System for Rodents
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, poorly formed pellets (pasty) |
| 3 | Semi-liquid, unformed stool |
| 4 | Watery diarrhea |
This scoring system should be adapted and validated for your specific study and animal model.
Experimental Protocols
Protocol 1: Administration of this compound via Oral Gavage in Rats
-
Materials:
-
This compound powder
-
Vehicle (e.g., deionized water)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for rats)
-
Syringes
-
Scale for weighing animals
-
Mortar and pestle or other homogenization equipment
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder based on the desired dose and number of animals.
-
Prepare the vehicle solution.
-
Create a homogenous suspension of this compound in the vehicle. This may require trituration with a mortar and pestle or the use of a homogenizer.
-
Calculate the volume of the suspension to be administered to each animal based on its body weight (e.g., 5 mL/kg).
-
Gently restrain the rat and insert the gavage needle into the esophagus. Ensure proper placement to avoid entry into the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Assessment of Diarrhea in Rodent Models
-
Materials:
-
Clean cages with wire mesh bottoms or a system for separating feces from bedding (e.g., paper towel method).[16]
-
Pre-weighed collection tubes (e.g., microcentrifuge tubes).
-
Drying oven.
-
Analytical balance.
-
-
Procedure for Stool Consistency Scoring:
-
At predetermined time points, observe the fecal pellets in the collection area.
-
Assign a score based on a pre-defined scoring system (see Table 2 for an example).
-
Record the score for each animal.
-
-
Procedure for Measuring Fecal Water Content:
-
Collect fresh fecal pellets from each animal into a pre-weighed collection tube.
-
Record the wet weight of the fecal pellets and the tube.
-
Dry the fecal pellets in a drying oven at 60°C for 24 hours.[3]
-
After drying, allow the samples to cool to room temperature in a desiccator.
-
Record the dry weight of the fecal pellets and the tube.
-
Calculate the fecal water content using the following formula: Fecal Water Content (%) = [(Wet Fecal Weight - Dry Fecal Weight) / Wet Fecal Weight] x 100
-
Mandatory Visualizations
Caption: this compound's mechanism of action leading to diarrhea.
Caption: A logical workflow for troubleshooting diarrhea.
References
- 1. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Fecal Water Content Assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. freimann.nd.edu [freimann.nd.edu]
- 7. Rodent Fluid Regulation | Office of Research [bu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 10. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing for Diarrhea | VCA Animal Hospitals [vcahospitals.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Effects of Tenapanor in Cell Culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments with Tenapanor. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant change in the Transepithelial Electrical Resistance (TEER) of our epithelial cell monolayer after treatment with this compound. Is this an expected on-target effect or a potential off-target issue?
A1: An increase in TEER is an expected consequence of this compound's on-target activity. This compound inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), leading to a decrease in intracellular pH (pHi). This intracellular acidification is thought to induce conformational changes in tight junction proteins, resulting in a "tightening" of the paracellular pathway and an increase in TEER.[1]
However, the magnitude and kinetics of this change can be influenced by several factors. If the observed TEER change is significantly different than expected, consider the following troubleshooting steps:
-
Verify Cell Monolayer Integrity: Ensure the cell monolayer was fully confluent and healthy before adding this compound. Inconsistent seeding or unhealthy cells can lead to variable TEER readings.
-
Control for pH of Media: this compound's mechanism is pH-sensitive. Ensure the pH of your culture media is stable and consistent across experiments. Acidic apical media can independently affect TEER and may mask the effects of this compound.[2][3]
-
Review TEER Measurement Technique: Improper electrode placement, temperature fluctuations, or inadequate washing of electrodes can all introduce artifacts into TEER measurements. Refer to the detailed TEER measurement protocol below and the troubleshooting guide for common TEER issues.
Q2: Our cells are showing altered morphology after this compound treatment. What could be the cause?
A2: While this compound is not primarily known to induce dramatic morphological changes, some alterations can be explained by its mechanism of action. Increased cell density due to inhibited proliferation or changes in cell volume regulation secondary to altered ion transport could be contributing factors.
If you observe significant and unexpected morphological changes, such as cell rounding, detachment, or signs of cytotoxicity, consider these possibilities:
-
High Concentration Effects: Ensure you are using an appropriate concentration of this compound. At very high concentrations, off-target effects or non-specific cytotoxicity could occur. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Cell Line Specific Sensitivity: Different epithelial cell lines may have varying sensitivities to NHE3 inhibition and the resulting intracellular pH changes.
-
Contamination: Rule out microbial contamination of your cell cultures, which can often lead to morphological changes.
Q3: We are seeing unexpected changes in the expression of genes not directly related to ion transport in our RNA-seq data after this compound treatment. Is this a known off-target effect?
A3: The majority of published research on this compound focuses on its effects on ion transporters like NHE3 and NaPi2b.[4] There is limited publicly available data on widespread, off-target gene expression changes.
However, any compound can have unintended effects. Here’s how to approach this finding:
-
Confirm with a Secondary Assay: Validate the changes in gene expression observed in your RNA-seq data using a secondary method, such as qRT-PCR.
-
Consider Downstream Signaling: The inhibition of NHE3 and the resulting alteration in intracellular pH and ion concentration could potentially trigger downstream signaling pathways that lead to changes in gene expression. For example, this compound has been shown to indirectly inhibit TRPV-1 dependent signaling.
-
Investigate Potential Off-Target Binding: A secondary pharmacology screen of this compound showed some activity at the neurokinin 1 (NK1) and 5-hydroxytryptamine 1D (5-HT1D) receptors at micromolar concentrations.[2] If your cells express these receptors, it could be a potential avenue for off-target effects.
Q4: Our NHE3 inhibition assay is not showing the expected dose-dependent inhibition with this compound. What could be wrong?
A4: If you are not observing the expected inhibition of NHE3 activity in a cell-based assay, such as a cell deacidification assay using a pH-sensitive dye like BCECF-AM, consider the following:
-
Cell Line and NHE3 Expression: Confirm that your chosen cell line expresses sufficient levels of NHE3. Overexpression systems can sometimes behave differently than endogenous systems.
-
Assay Protocol and Reagents: Review your assay protocol carefully. Ensure the BCECF-AM dye is properly loaded and that the buffer conditions (especially the presence of sodium) are correct for measuring NHE3 activity. Refer to the detailed protocol below.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| IC50 for human NHE3 inhibition | Hamster lung fibroblasts expressing human NHE3 | 1.3 nmol/L | Inhibition of NHE3 activity | PMDA Report[3] |
| IC50 for rat NHE3 inhibition | Opossum kidney cells with rat NHE3 | 1 nmol/L | Inhibition of NHE3 activity | PMDA Report[3] |
| TEER | Human duodenum epithelial cell monolayer | 1 µmol/L | Increased TEER at neutral or alkaline luminal pH | PMDA Report[3] |
| Phosphate Flux | Human small intestinal epithelial cell monolayer | 1 µmol/L | Reduced apical to basolateral phosphate flux | PMDA Report[3] |
| Secondary Target Activity (IC50) | In vitro screen | 0.35 µmol/L | Inhibition of Neurokinin 1 (NK1) receptor | PMDA Report[2] |
| Secondary Target Activity (EC50) | In vitro screen | 0.070 µmol/L | Agonism of 5-hydroxytryptamine 1D (5-HT1D) receptor | PMDA Report[2] |
Experimental Protocols
Protocol 1: Measurement of Transepithelial Electrical Resistance (TEER)
This protocol describes the measurement of TEER in a cell monolayer cultured on permeable supports.
Materials:
-
Epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell-ERS)
-
Permeable supports with cultured cell monolayer
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol for sterilization
-
Culture medium
Procedure:
-
Sterilize Electrodes: Immerse the "chopstick" electrodes in 70% ethanol for at least 15 minutes. Allow to air dry completely in a sterile hood.
-
Equilibrate Plates: Remove the culture plates from the incubator and allow them to equilibrate to room temperature for at least 20 minutes before measurement to ensure temperature stability.
-
Prepare for Measurement:
-
Rinse the sterilized electrodes with sterile PBS and then with culture medium to remove any residual ethanol.
-
Ensure that the volume of apical and basolateral media is consistent across all wells.
-
-
Measure Blank Resistance: Measure the resistance of a blank permeable support (without cells) containing the same volume of culture medium. This value will be subtracted from the cell monolayer readings.
-
Measure Monolayer Resistance:
-
Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Ensure the electrodes are not touching the bottom of the well or the cell monolayer.
-
Wait for the reading to stabilize and record the resistance value (in Ω).
-
-
Calculate TEER:
-
Subtract the blank resistance from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the permeable support (in cm²). The final TEER value is expressed as Ω·cm².
-
Troubleshooting Common TEER Measurement Issues:
| Issue | Potential Cause | Solution |
| Fluctuating Readings | Temperature instability, electrode movement, or poor electrode connection. | Allow plates to fully equilibrate to room temperature. Hold the electrode steady during measurement. Check the connection between the electrode and the voltohmmeter. |
| Inconsistent Readings Across Replicates | Inconsistent media volume, inconsistent electrode placement, or uneven cell seeding. | Ensure precise and consistent media volumes. Place the electrodes in the same position in each well. Optimize cell seeding protocol for a uniform monolayer. |
| Abnormally Low TEER | Incomplete cell monolayer, presence of leaks in the monolayer, or cell death. | Visually inspect the monolayer for confluence and integrity. Perform a viability stain to check for cell death. |
| Abnormally High TEER | Protein buildup on electrodes, or incorrect blank subtraction. | Clean electrodes regularly with a mild detergent. Ensure the blank measurement is performed correctly. |
Protocol 2: NHE3 Inhibition Assay (Cell Deacidification)
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure NHE3-mediated recovery from an acid load.
Materials:
-
Cells expressing NHE3
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO
-
HEPES-buffered saline (HBS)
-
Sodium-containing buffer
-
Sodium-free buffer (e.g., substituting sodium with N-methyl-D-glucamine)
-
Ammonium chloride (NH₄Cl)
-
Fluorescence plate reader or microscope capable of ratiometric measurements
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
BCECF-AM Loading:
-
Prepare a 1-5 µM BCECF-AM loading solution in HBS.
-
Wash cells once with HBS.
-
Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.
-
Wash cells three times with sodium-free buffer to remove extracellular dye.
-
-
Acid Loading:
-
Induce an intracellular acid load by incubating the cells with a buffer containing 20 mM NH₄Cl for 10-15 minutes.
-
Remove the NH₄Cl-containing buffer and replace it with sodium-free buffer.
-
-
Measurement of pH Recovery:
-
Place the plate in the fluorescence reader.
-
Begin recording the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at ~535 nm.
-
After establishing a stable baseline, rapidly replace the sodium-free buffer with a sodium-containing buffer containing different concentrations of this compound or a vehicle control.
-
Continue recording the fluorescence ratio as the intracellular pH recovers.
-
-
Data Analysis:
-
The rate of change of the fluorescence ratio is proportional to the rate of NHE3-mediated proton extrusion.
-
Calculate the initial rate of pH recovery for each condition.
-
Plot the rate of recovery against the this compound concentration to determine the IC50.
-
Visualizations
References
Technical Support Center: Optimizing Tenapanor Dosage to Minimize Gastrointestinal Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Tenapanor in experimental settings to achieve desired therapeutic effects while minimizing gastrointestinal (GI) adverse events. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations of key biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to both efficacy and gastrointestinal side effects?
This compound is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] NHE3 is located on the apical surface of the enterocytes in the small intestine and colon and is a primary transporter responsible for sodium absorption from the gut.[2] By inhibiting NHE3, this compound reduces the absorption of sodium from the gastrointestinal tract. This leads to an increase in the amount of sodium in the intestinal lumen, which in turn causes water to be drawn into the gut via osmosis. This increased fluid content softens the stool and accelerates intestinal transit time, which is the basis for its efficacy in treating constipation-predominant irritable bowel syndrome (IBS-C).[1][2] However, this same mechanism of action is also responsible for the most common gastrointestinal adverse event, diarrhea.[3][4]
Q2: What are the approved dosages of this compound for different indications?
This compound is approved for two primary indications in adults:
-
Irritable Bowel Syndrome with Constipation (IBS-C): The recommended dosage is 50 mg taken orally twice daily.[5]
-
Hyperphosphatemia in Chronic Kidney Disease (CKD) on Dialysis: The recommended starting dosage is 30 mg taken orally twice daily. The dose can be adjusted based on serum phosphorus levels and tolerability.
Q3: What is the dose-response relationship between this compound and gastrointestinal adverse events?
Clinical trials have demonstrated a dose-dependent increase in the incidence of gastrointestinal adverse events, particularly diarrhea, with increasing doses of this compound.
Troubleshooting Guide: Managing Gastrointestinal Adverse Events
Issue: Diarrhea is observed in experimental subjects after initiating this compound treatment.
Troubleshooting Steps:
-
Confirm Onset and Severity: Diarrhea is most likely to occur within the first week of treatment.[4] Assess the severity of the diarrhea. Mild to moderate, transient diarrhea is a common and expected side effect.[6]
-
Dose Reduction/Titration: If the diarrhea is severe or persistent, a dose reduction may be necessary. A stepwise down-titration of the dose can help identify a tolerable and effective dose for the individual subject.[7] For example, in a clinical trial for CKD, patients who could not tolerate higher doses were allowed to down-titrate in a stepwise manner to as low as 5 mg twice daily.[7]
-
Administration with Food: While this compound is recommended to be taken immediately before a meal, the effect on phosphate absorption is similar whether administered before or after meals.[8][9] For indications where the primary goal is not sodium reduction, administering this compound with or after a meal could be explored as a strategy to potentially mitigate the osmotic effect and reduce the incidence of diarrhea.
-
Concomitant Use of Anti-diarrheal Agents: In cases of persistent diarrhea, the use of an anti-diarrheal agent like loperamide may be considered. A post-hoc analysis of a clinical study suggested that loperamide use was associated with a lower rate of this compound discontinuation due to diarrhea. While dedicated prospective studies are limited, this suggests a potential management strategy.
Data Presentation
Table 1: Incidence of Diarrhea in Placebo-Controlled Trials of this compound in IBS-C
| Dose | Incidence of Diarrhea in this compound Group | Incidence of Diarrhea in Placebo Group | Study |
| 50 mg twice daily | 16.0% | 3.7% | T3MPO-2[3][4] |
| 50 mg twice daily | 11.2% | 0% | Phase 2b[8][9] |
| 20 mg twice daily | 12.4% | 0% | Phase 2b[9] |
Table 2: Effect of Food on this compound Pharmacodynamics (15 mg twice daily)
| Parameter | Before Food | After Food | Fasting |
| Stool Sodium (mmol/day) | 25.9 | 17.2 | 14.1 |
| Stool Phosphorus (mmol/day) | Significantly higher than fasting | No significant difference from "before food" | - |
| Urinary Phosphorus (mmol/day) | Significantly lower than fasting | Significantly lower than fasting | - |
Data from a Phase 1 study in healthy volunteers.
Experimental Protocols
1. Ussing Chamber Assay for Intestinal Ion Transport
This protocol provides a method to assess the direct effect of this compound on ion transport across an isolated segment of intestinal tissue.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal and excise a segment of the desired intestinal region (e.g., jejunum, colon).
-
Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Gently flush the lumen to remove contents and carefully strip the muscle layers to isolate the mucosa.
-
-
Ussing Chamber Setup:
-
Mount the isolated mucosal tissue between the two halves of the Ussing chamber, separating the apical and basolateral sides.
-
Fill both chambers with equal volumes of Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2/5% CO2.
-
Measure the transepithelial electrical resistance (TEER) to ensure tissue viability and integrity.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport.
-
Add this compound to the apical chamber at the desired concentration.
-
Record the change in Isc over time to determine the effect of this compound on net ion transport.
-
2. Patch-Clamp Electrophysiology of Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the investigation of this compound's effects on the excitability of sensory neurons that innervate the colon, providing insights into its potential visceral analgesic properties.
-
DRG Neuron Isolation and Culture:
-
Dissect the dorsal root ganglia from the appropriate spinal level of the experimental animal.
-
Treat the ganglia with a combination of collagenase and dispase to dissociate the neurons.
-
Plate the dissociated neurons on laminin-coated coverslips and culture them in a suitable growth medium.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber of an inverted microscope.
-
Perfuse the chamber with an external solution.
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal (gigaseal) with the membrane of a single neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity, such as resting membrane potential and action potential firing in response to current injections.
-
Perfuse the chamber with a solution containing this compound at the desired concentration and record changes in neuronal excitability.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the intestinal lumen.
Caption: Troubleshooting workflow for managing this compound-induced diarrhea.
References
- 1. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Treatment of Patients With Constipation-Predominant Irritable Bowel Syndrome: A Phase 2, Randomized, Placebo-Controlled Efficacy and Safety Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gi.org [gi.org]
- 5. This compound shows safety, efficacy for irritable bowel syndrome | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Ardelyx Reports Results from Phase 2a Clinical Trial Evaluating this compound in Chronic Kidney Disease Patients with Type 2 Diabetes Mellitus and Albuminuria | Ardelyx [ir.ardelyx.com]
- 8. Ardelyx Reports Positive Results from Its Phase 2b Clinical Trial Evaluating this compound in IBS-C Patients | Ardelyx [ir.ardelyx.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting variability in Tenapanor efficacy between experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Tenapanor efficacy between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] NHE3 is located on the apical surface of the enterocytes in the small intestine and colon and plays a crucial role in sodium absorption. By inhibiting NHE3, this compound reduces sodium uptake from the gut, leading to an increase in intestinal fluid and softer stool consistency.[1][2][3] Additionally, this compound has been shown to reduce visceral hypersensitivity, potentially through the inhibition of TRPV-1 signaling, which contributes to its analgesic effects in conditions like Irritable Bowel Syndrome with Constipation (IBS-C).[4][5][6]
Q2: What are the main applications of this compound in research and clinical settings?
This compound is primarily investigated and approved for the treatment of IBS-C in adults.[3] It is also being evaluated for the management of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis, as it has been shown to reduce intestinal phosphate absorption.[7][8][9]
Q3: How does this compound affect phosphate absorption?
This compound's inhibition of NHE3 leads to a reduction in paracellular phosphate flux in the intestine.[9][10] It may also prevent the compensatory upregulation of the sodium-phosphate cotransporter NaPi2b.[9]
Q4: Is this compound systemically absorbed?
This compound has minimal systemic absorption and acts locally in the gastrointestinal tract.[2][11] Plasma concentrations of this compound are typically below the limit of quantification in most clinical studies.[11][12]
Q5: What is the primary metabolite of this compound?
The major metabolite of this compound is M1, which is formed primarily by CYP3A4/5 metabolism, likely within the intestine.[2] Unlike this compound, M1 does not inhibit NHE3.[1]
Troubleshooting Guide for Experimental Variability
Variability in this compound efficacy between experiments can arise from a multitude of factors. This guide provides a systematic approach to troubleshooting common issues in both in-vitro and in-vivo settings.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting variability in this compound experiments.
In-Vitro Experiment Troubleshooting
| Potential Issue | Possible Causes | Recommended Actions |
| Inconsistent IC50 Values | Cell line misidentification or contamination. | Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Variations in cell passage number. | Use cells within a consistent and defined passage number range for all experiments. | |
| Inconsistent cell seeding density. | Ensure precise and uniform cell seeding across all wells and plates. | |
| Variability in serum batches used in cell culture media. | Test new serum batches for their effect on cell growth and this compound sensitivity before use in critical experiments. | |
| Inaccurate this compound concentration. | Verify the stock concentration and perform serial dilutions carefully. Use calibrated pipettes. | |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and store at the recommended temperature. | |
| Variable NHE3 Inhibition | Fluctuation in intracellular pH (pHi) measurement. | Calibrate pH-sensitive dyes before each experiment. Ensure consistent buffer composition and temperature. |
| Low NHE3 expression in the cell line. | Confirm NHE3 expression levels using qPCR or Western blot. Consider using a cell line with stable and high NHE3 expression.[1] | |
| Incorrect assay buffer composition. | Ensure the buffer composition, especially sodium concentration, is consistent and appropriate for the NHE3 activity assay.[13] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with media/buffer to maintain a humidified environment and minimize temperature gradients. | |
| Low Assay Signal | Insufficient incubation times. | Optimize incubation times for this compound treatment and with detection reagents. |
| Reagent degradation. | Check the expiration dates of all reagents. Store reagents according to the manufacturer's instructions. | |
| Incompatible assay components. | Ensure all buffers and reagents are compatible with each other and the assay detection method. |
In-Vivo Experiment Troubleshooting
| Potential Issue | Possible Causes | Recommended Actions |
| Variable Effects on Stool/Urine Output | Animal stress affecting gastrointestinal motility. | Acclimatize animals to the experimental procedures and housing conditions. Handle animals consistently and gently. |
| Differences in animal age, weight, or sex. | Use animals of a consistent age, weight, and sex. Report these characteristics in the experimental protocol. | |
| Inconsistent diet and water intake. | Provide a standardized diet and ad libitum access to water. Monitor food and water consumption. | |
| Inaccurate dosing. | Ensure accurate gavage or administration of this compound. Use appropriate vehicle controls. | |
| Timing of dosing relative to meals. | Administer this compound at a consistent time relative to the feeding schedule, as food intake can affect its pharmacodynamics.[14][15] | |
| Inconsistent Effects on Phosphate Levels | Variability in dietary phosphate content. | Use a standardized diet with a known and consistent phosphate concentration.[7] |
| Incomplete collection of urine or feces. | Use metabolic cages for accurate and complete collection of excreta. Ensure proper training of personnel for these procedures. | |
| Underlying health status of animals. | Monitor animal health throughout the experiment. Exclude animals that show signs of illness. | |
| Variable Analgesic Effects (IBS-C models) | Inconsistent induction of visceral hypersensitivity. | Standardize the method for inducing visceral hypersensitivity (e.g., acetic acid-induced model).[5] |
| Subjectivity in pain assessment. | Use blinded observers for behavioral assessments of pain. Employ quantitative measures where possible. | |
| High baseline variability in pain response. | Increase the number of animals per group to improve statistical power. Use appropriate statistical methods to account for baseline differences. |
Data Presentation: Quantitative Efficacy of this compound
Table 1: In-Vitro IC50 Values for this compound
| Cell Line | Species | NHE3 Isoform | IC50 (nM) | Reference |
| PS120 Fibroblasts (stably expressing human NHE3) | Hamster | Human | 1.3 | [1] |
| Opossum Kidney (OK) cells (transiently transfected with rat NHE3) | Opossum | Rat | 1 | [1] |
| Human Ileum Monolayer Culture | Human | Human | 13 | [16] |
| Human Duodenum Monolayer Culture | Human | Human | 9 | [16] |
Table 2: In-Vivo Effects of this compound in Animal Models
| Animal Model | Species | This compound Dose | Key Finding | Reference |
| Normal Renal Function | Rat | 0.15 mg/kg (single dose) | Increased cecal water, phosphate, and sodium content. | [1] |
| Chronic Kidney Disease (5/6th nephrectomy) | Rat | 3.0 mg/kg/day | Lowered urinary phosphorus excretion over 28 days. | [7] |
| Acetic Acid-Induced Colonic Hypersensitivity | Rat | 0.5 mg/kg BID | Reduced visceromotor responses to colorectal distension. | [4][5] |
| Healthy Volunteers | Human | 15 mg BID for 4 days | Increased stool sodium and phosphorus content. | [14] |
Experimental Protocols
Protocol 1: In-Vitro NHE3 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on NHE3 using a pH-sensitive dye.
-
Cell Culture:
-
Culture cells stably or transiently expressing the NHE3 of interest (e.g., PS120 or OK cells) in appropriate media and conditions.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Wash the cell monolayer with a sodium-free buffer.
-
Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) in the sodium-free buffer for 30-60 minutes at 37°C.
-
-
Acid Loading:
-
Induce intracellular acidification by exposing the cells to a weak acid solution (e.g., ammonium chloride) followed by its removal and replacement with a sodium-free buffer.
-
-
This compound Treatment:
-
Add varying concentrations of this compound (and vehicle control) to the wells in a sodium-containing buffer.
-
-
Measurement of pH Recovery:
-
Immediately begin monitoring the intracellular pH recovery by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a plate reader.
-
The rate of pH recovery is dependent on NHE3 activity.
-
-
Data Analysis:
-
Calculate the initial rate of pH recovery for each concentration of this compound.
-
Plot the rate of pH recovery against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In-Vivo Assessment of this compound on Intestinal Sodium and Phosphate Excretion in Rodents
This protocol outlines a method to evaluate the in-vivo efficacy of this compound by measuring its effects on sodium and phosphate excretion.
-
Animal Acclimation:
-
House rodents (e.g., rats) in metabolic cages for several days to acclimate them to the environment and handling procedures.
-
Provide a standardized diet with known sodium and phosphate content and ad libitum access to water.
-
-
Baseline Data Collection:
-
Collect 24-hour urine and feces samples for at least two consecutive days to establish baseline excretion levels of sodium and phosphate.
-
-
This compound Administration:
-
Administer this compound or vehicle control orally (e.g., by gavage) at the desired dose(s) and frequency.
-
The timing of administration relative to the feeding cycle should be kept consistent.
-
-
Sample Collection during Treatment:
-
Continue to collect 24-hour urine and feces samples throughout the treatment period.
-
-
Sample Processing and Analysis:
-
Measure the volume of urine and the weight of the feces collected.
-
Homogenize fecal samples.
-
Analyze the sodium and phosphate content in urine and fecal homogenates using appropriate methods (e.g., ion-selective electrodes, colorimetric assays, or ion chromatography).
-
-
Data Analysis:
-
Calculate the total daily excretion of sodium and phosphate for each animal.
-
Compare the excretion levels during this compound treatment to the baseline levels and to the vehicle control group.
-
Use appropriate statistical tests to determine the significance of any observed changes.
-
Mandatory Visualizations
Diagram: this compound Signaling Pathway
Caption: this compound's dual mechanism of action on NHE3 and TRPV-1 signaling.
Diagram: General In-Vitro Experimental Workflow
Caption: A streamlined workflow for in-vitro NHE3 inhibition assays.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. ijbcp.com [ijbcp.com]
- 3. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 7. ir.ardelyx.com [ir.ardelyx.com]
- 8. Ardelyx's this compound Reduces Phosphorus Absorption and Protects against Vascular Calcification in Preclinical In Vivo Model of Chronic Kidney Disease [prnewswire.com]
- 9. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What clinical trials have been conducted for this compound Hydrochloride? [synapse.patsnap.com]
- 12. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Food Intake on the Pharmacodynamics of this compound: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Tenapanor Pharmacodynamics in Preclinical Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the pharmacodynamics of Tenapanor in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect sodium and phosphate absorption?
This compound is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] NHE3 is located on the apical surface of enterocytes in the small intestine and colon and plays a crucial role in sodium absorption.[2][3] By inhibiting NHE3, this compound reduces the absorption of sodium from the gastrointestinal tract.[2][4][5] This leads to an increase in intestinal luminal sodium concentration, which in turn results in increased water content in the stool and promotes intestinal motility.[2]
This compound's effect on phosphate absorption is a downstream consequence of NHE3 inhibition. The inhibition of NHE3 leads to an increase in intracellular protons (a decrease in intracellular pH) within the intestinal epithelial cells.[6][7][8] This change in pH is believed to modulate the tight junctions between intestinal cells, leading to a decrease in paracellular permeability to phosphate.[7][8] Therefore, this compound reduces phosphate absorption primarily by inhibiting its passive movement between cells.[7][9]
Q2: How does the presence of food affect this compound's ability to inhibit sodium absorption in preclinical models?
While dedicated preclinical studies directly comparing the effects of this compound in fed versus fasted states are not extensively published, data from a study in male rats fed a high-phosphate meal provides insights. In this model, a single oral dose of this compound (0.15 mg/kg) significantly increased cecal sodium content at 1 and 2 hours post-dose compared to a vehicle control.[6] This suggests that this compound is effective at inhibiting sodium absorption in the presence of food. The proposed mechanism is that administering this compound before a meal allows the drug to bind to NHE3 transporters, inhibiting the uptake of sodium as soon as food enters the gut.[1]
Q3: Is the effect of food on this compound's inhibition of phosphate absorption the same as for sodium absorption in preclinical models?
Preclinical data suggest that the timing of this compound administration in relation to food may be less critical for its effect on phosphate absorption compared to sodium absorption. In a study with male rats fed a high-phosphate meal, this compound (0.15 mg/kg) increased cecal phosphate content and concentration.[6] The mechanism of reduced paracellular phosphate permeability is a consequence of intracellular pH changes resulting from NHE3 inhibition, a process that may be less dependent on the immediate presence of dietary phosphate in the lumen compared to the direct inhibition of sodium transport.[7][8]
Q4: What are the expected outcomes on urinary electrolyte excretion when administering this compound in preclinical models?
In preclinical studies using rat models, oral administration of this compound has been consistently shown to decrease urinary sodium and phosphate excretion.[1][4][5][10][11] In rats with normal renal function, this compound administration resulted in a significant dose-dependent reduction in urinary phosphate excretion.[1][11] Similarly, in a rat model of chronic kidney disease (CKD), this compound consistently lowered urinary phosphorus excretion over 28 days.[1][11] This reduction in urinary electrolytes is a direct consequence of the reduced absorption of sodium and phosphate from the gastrointestinal tract.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in stool sodium/phosphate levels between animals in the same treatment group. | 1. Inconsistent food intake prior to and during the study. 2. Inaccurate stool collection. 3. Coprophagy (animals consuming their own feces). | 1. Acclimatize animals to the specific diet for a sufficient period before the study begins. Ensure ad libitum access to the diet or provide measured amounts at specific times. 2. Use metabolic cages designed for the separation and collection of urine and feces. Ensure complete collection of all fecal matter produced during the collection period. 3. House animals in cages with wire mesh floors to prevent coprophagy. |
| No significant difference in urinary sodium/phosphate excretion between this compound-treated and control groups. | 1. Insufficient dose of this compound. 2. Incorrect timing of sample collection. 3. Contamination of urine samples with stool. | 1. Perform a dose-response study to determine the optimal dose of this compound for the specific animal model and endpoint being measured. 2. Collect urine over a defined period (e.g., 24 hours) to account for diurnal variations in excretion. Ensure the collection period is appropriate to capture the pharmacodynamic effect of this compound. 3. Use metabolic cages with efficient separation of urine and feces. Visually inspect urine samples for any signs of fecal contamination. |
| Unexpected changes in animal body weight or food consumption. | 1. Dehydration due to increased stool water content. 2. Palatability of the diet mixed with this compound (if applicable). | 1. Monitor animal hydration status and provide free access to water. In severe cases of diarrhea, consider providing hydration support. 2. If this compound is administered in the feed, conduct a pilot study to ensure that the drug does not adversely affect food intake. Consider oral gavage as an alternative administration route to ensure accurate dosing. |
Quantitative Data from Preclinical Studies
Table 1: Effect of a Single Oral Dose of this compound on Cecal Contents in Male Rats Fed a High-Phosphate Meal [6]
| Parameter | Vehicle | This compound (0.15 mg/kg) | Time Post-Dose |
| Cecal Water Volume | Baseline | Increased | 1 and 2 hours |
| Cecal Phosphate Content | Baseline | Increased | 1 and 2 hours |
| Cecal Phosphate Concentration | Baseline | Increased | 1 and 2 hours |
| Cecal Sodium Content | Baseline | Increased | 1 and 2 hours |
| Cecal Sodium Concentration | Baseline | Increased | 1 and 2 hours |
Table 2: Effect of a Single Oral Dose of this compound on Urinary Excretion in Male Rats Fed a High-Phosphate Meal [6]
| Parameter | Vehicle | This compound (0.15, 0.3, or 0.5 mg/kg) | Time Post-Dose |
| Urinary Phosphate Content | Baseline | Decreased (at all dose levels) | 4 hours |
| Urinary Sodium Content | Baseline | Decreased (at all dose levels) | 4 hours |
Experimental Protocols
Protocol: Assessment of this compound's Pharmacodynamic Effect on Sodium and Phosphate Excretion in a Rat Model
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.[12]
-
Acclimatization: House animals in individual metabolic cages for at least 3 days prior to the study to allow for adaptation and to minimize stress.
-
Diet: Provide a standardized diet with a known and consistent sodium and phosphate content. For studies investigating the effect of food, a high-phosphate diet may be used.[6] Ensure animals are trained to consume the meal within a specific timeframe if necessary.
-
Dosing: Administer this compound or vehicle via oral gavage. For food-effect studies, dosing can be timed to occur immediately before the meal.
-
Sample Collection:
-
Urine and Feces: Collect urine and feces over a 24-hour period using metabolic cages that allow for separation of the excreta.
-
Cecal Contents: At the end of the study, euthanize the animals and collect the contents of the cecum for analysis of water, sodium, and phosphate content.[6]
-
-
Sample Analysis:
-
Homogenize fecal samples and analyze for sodium and phosphate content using appropriate analytical methods (e.g., flame photometry for sodium, colorimetric assays for phosphate).
-
Measure the volume of urine and analyze for sodium and phosphate concentrations.
-
-
Data Analysis: Compare the mean values for stool and urinary sodium and phosphate between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of action of this compound in an intestinal enterocyte.
Caption: Experimental workflow for a preclinical pharmacodynamic study of this compound.
References
- 1. Ardelyx's this compound Reduces Phosphorus Absorption and Protects against Vascular Calcification in Preclinical In Vivo Model of Chronic Kidney Disease [prnewswire.com]
- 2. Portico [access.portico.org]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. Intestinal inhibition of the Na+/H ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Intestinal inhibition of the Na+/H+ exchanger 3 prevents cardiorenal damage in rats and inhibits Na+ uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Ardelyx's this compound Reduces Phosphorus Absorption and Protects against Vascular Calcification in Preclinical In Vivo Model of Chronic Kidney Disease | Ardelyx [ir.ardelyx.com]
- 12. NHE3 inhibitor this compound maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tenapanor Drug-Drug Interactions with Phosphate Binders
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential drug-drug interactions between Tenapanor and commonly used phosphate binders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a potential drug-drug interaction between this compound and phosphate binders?
A1: The primary concern for a drug-drug interaction between this compound and phosphate binders is a pharmacokinetic interaction occurring locally within the gastrointestinal (GI) tract.[1][2] Since both this compound and phosphate binders are orally administered and act within the gut, there is a potential for physical or chemical interactions that could alter the absorption and local availability of this compound. The main mechanisms to consider are:
-
Adsorption: Phosphate binders, particularly polymers like sevelamer, could potentially bind this compound to their surface, reducing its availability to interact with its target, the sodium/hydrogen exchanger isoform 3 (NHE3).
-
Alteration of GI Environment: Changes in luminal pH caused by some phosphate binders could potentially affect the solubility and dissolution rate of this compound.
Q2: Are there any known clinical interactions between this compound and phosphate binders?
A2: A clinical study in healthy volunteers investigated the co-administration of this compound and the phosphate binder sevelamer carbonate. The study found that while an in vitro binding interaction was observed, it did not translate into a clinically significant impact on this compound's pharmacodynamic effects (i.e., its effect on sodium and phosphorus excretion).[3][4] However, there is a lack of direct clinical studies investigating the interaction between this compound and other phosphate binders such as lanthanum carbonate, ferric citrate, and sucroferric oxyhydroxide.
Q3: How does the gastrointestinal pH influence the potential for interaction?
A3: The pH of the gastrointestinal lumen can influence both the solubility of this compound and the binding capacity of certain phosphate binders. This compound hydrochloride's solubility is pH-dependent, with higher solubility in acidic environments.[5][6] The phosphate-binding efficacy of some binders is also pH-dependent. For instance, lanthanum carbonate and calcium carbonate are more effective at a lower pH, while calcium acetate's efficacy is better at a more neutral pH.[7][8] These pH-dependent characteristics could theoretically influence the extent of any interaction in different segments of the GI tract.
Q4: What is the metabolic pathway of this compound and is it likely to be affected by phosphate binders?
A4: this compound undergoes minimal systemic absorption.[3][9] The metabolism of the small amount of absorbed drug is primarily catalyzed by CYP3A4/5 in the intestine.[9] Phosphate binders are generally not absorbed systemically and are not known to be potent inhibitors or inducers of CYP enzymes. Therefore, a metabolic drug-drug interaction at the level of cytochrome P450 enzymes is considered unlikely.
Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide addresses common issues encountered during the experimental evaluation of potential this compound-phosphate binder interactions.
| Problem | Potential Cause | Troubleshooting Steps |
| In Vitro Binding Assay: High variability in this compound binding to a phosphate binder. | 1. Inconsistent mixing or incubation times. 2. Non-specific binding to labware. 3. Instability of this compound in the assay medium. | 1. Ensure consistent and thorough mixing. Optimize and standardize incubation times to reach equilibrium. 2. Use low-binding plates and tubes. Include a control with no binder to assess non-specific binding. 3. Verify the stability of this compound in the chosen buffer at the experimental temperature and pH. |
| Caco-2 Permeability Assay: Inconsistent this compound permeability (Papp) values. | 1. Compromised integrity of the Caco-2 cell monolayer. 2. Efflux transporter activity. 3. Low aqueous solubility of this compound affecting concentration at the apical surface. | 1. Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. 2. Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. 3. Use a suitable co-solvent (e.g., DMSO) at a low, non-toxic concentration to improve solubility. |
| In Vivo Animal Study: Unexpectedly low or variable plasma concentrations of this compound's metabolite (M1). | 1. Inappropriate animal model with different intestinal physiology or metabolism. 2. Issues with the formulation and administration of this compound. 3. Adherence of this compound to the gavage tube. | 1. The rat is a commonly used model for oral drug absorption studies.[10][11][12] Ensure the chosen model is appropriate for studying intestinal drug interactions. 2. Ensure the formulation is a homogenous suspension and is administered consistently. 3. Use appropriate materials for the gavage tube and rinse it to ensure complete dose administration. |
| In Vivo Animal Study: No significant change in fecal sodium or phosphorus excretion with this compound administration. | 1. Insufficient dose of this compound. 2. Diet of the animals does not contain adequate sodium or phosphorus. 3. Diarrhea leading to sample collection issues. | 1. Ensure the dose of this compound is sufficient to elicit a pharmacodynamic response in the chosen animal model. 2. Provide a standardized diet with known and adequate amounts of sodium and phosphorus. 3. Use metabolic cages designed for accurate and separate collection of feces and urine. |
Data Summary Tables
Table 1: Physicochemical Properties and Interaction Potential of Common Phosphate Binders
| Phosphate Binder | Chemical Class | Mechanism of Action | pH-Dependent Binding | Potential for Physical Interaction with this compound |
| Sevelamer Carbonate/Hydrochloride | Non-calcium, non-metal polymer | Binds phosphate through ionic and hydrogen bonds in the GI tract. | Efficacy can be influenced by GI pH. | High (demonstrated in vitro binding).[4] |
| Calcium Acetate/Carbonate | Calcium-based salt | Forms insoluble calcium phosphate precipitates. | Calcium carbonate is more effective at lower pH; calcium acetate is more effective at neutral pH.[7][13] | Low (no in vitro binding observed).[4] |
| Lanthanum Carbonate | Metal-based salt | Dissociates and lanthanum ions bind to phosphate, forming insoluble lanthanum phosphate. | More effective at lower pH (3-5).[4][14][15] | Moderate (potential for chelation, though not directly studied with this compound). |
| Ferric Citrate | Iron-based salt | Ferric iron binds to dietary phosphate to form insoluble ferric phosphate. | Effective over a wide pH range.[3][16] | Moderate (potential for chelation, though not directly studied with this compound). |
| Sucroferric Oxyhydroxide | Iron-based | Iron (III)-oxyhydroxide binds to phosphate in the GI tract. | High phosphate-binding capacity over a wide pH range.[17][18] | Moderate (potential for chelation, though not directly studied with this compound). |
Table 2: Summary of a Key Drug-Drug Interaction Study
| Study Reference | Study Design | Phosphate Binders Investigated | Key Findings |
| Lambrecht et al., 2017[3][4] | In vitro binding assay, in vivo study in rats, and a clinical study in healthy volunteers. | Sevelamer carbonate, Calcium carbonate, Calcium acetate. | In vitro: Significant binding of this compound to sevelamer carbonate was observed (72-87%). No binding was observed with calcium-based binders. In vivo (rats & humans): Co-administration of this compound with sevelamer carbonate did not result in a clinically significant change in the pharmacodynamic effects of this compound (fecal and urinary sodium and phosphorus excretion). |
Experimental Protocols
In Vitro Drug-Binding Assay
This protocol is adapted from FDA guidance for in vitro binding studies.[19]
Objective: To determine the extent of this compound binding to a phosphate binder in a simulated gastric or intestinal fluid.
Methodology:
-
Prepare Simulated GI Fluids: Prepare simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) without enzymes.
-
Phosphate Binder Suspension: Prepare a suspension of the phosphate binder at a clinically relevant concentration in the simulated fluid.
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the simulated fluid to achieve the desired final concentration.
-
Incubation: Add the this compound solution to the phosphate binder suspension. Include a control with this compound and no binder. Incubate the samples at 37°C with constant agitation for a predetermined time to reach equilibrium (e.g., 2 hours).
-
Separation: Separate the unbound this compound from the binder-bound this compound. This can be achieved by centrifugation to pellet the binder, followed by collection of the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the percentage of this compound bound to the phosphate binder.
Caco-2 Cell Permeability Assay
This protocol is a general guide based on established methods.[20][21][22][23][24]
Objective: To assess the potential impact of phosphate binders on the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Dosing Solutions: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution). Prepare another dosing solution containing this compound and the phosphate binder (in suspension).
-
Permeability Assay (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of this compound transport across the Caco-2 monolayer. Compare the Papp values in the presence and absence of the phosphate binder.
In Vivo Pharmacodynamic Interaction Study in Rats
This protocol is a general framework for an in vivo study.[10][12][25]
Objective: To evaluate the effect of co-administration of a phosphate binder on the pharmacodynamic activity of this compound in rats.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Group Allocation: Randomly assign rats to different treatment groups (e.g., Vehicle control, this compound alone, Phosphate binder alone, this compound + Phosphate binder).
-
Diet: Provide a standardized diet with a known content of sodium and phosphorus throughout the study.
-
Dosing: Administer this compound and the phosphate binder orally via gavage at clinically relevant doses. The timing of administration should mimic the intended clinical use (e.g., this compound before a meal, phosphate binder with a meal).
-
Sample Collection: House the rats in metabolic cages to allow for the separate collection of feces and urine over a 24-hour period.
-
Sample Analysis:
-
Homogenize the collected feces and measure the total sodium and phosphorus content.
-
Measure the total volume of urine and determine the sodium and phosphorus concentrations.
-
-
Data Analysis: Compare the total fecal and urinary excretion of sodium and phosphorus between the different treatment groups to assess any significant differences.
Visualizations
Caption: Mechanism of action of this compound and phosphate binders in the intestine.
Caption: Logical workflow for investigating this compound-phosphate binder interactions.
References
- 1. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 2. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. bioivt.com [bioivt.com]
- 7. sgs.com [sgs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Rat Continuous Intestine Model Predicts the Impact of Particle Size and Transporters on the Oral Absorption of Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The management of hyperphosphatemia by lanthanum carbonate in chronic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lanthanum carbonate for the control of hyperphosphatemia in chronic renal failure patients: a new oral powder formulation – safety, efficacy, and patient adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ferric citrate for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Sucroferric oxyhydroxide for hyperphosphatemia: a review of real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 24. dovepress.com [dovepress.com]
- 25. Establishment of a Novel In Situ Rat Model for Direct Measuring of Intestinal Drug Absorption: Confirmation of Inhibitory Effects of Daijokito on the Absorption of Ranitidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tenapanor's Effects on Stool Consistency in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of Tenapanor on stool consistency in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound's mechanism of action and how does it affect stool consistency?
This compound is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] NHE3 is located on the apical surface of the small intestine and colon and plays a key role in sodium absorption.[3] By inhibiting NHE3, this compound reduces the absorption of sodium from the gastrointestinal tract. This leads to an increase in water secretion into the intestinal lumen through osmosis, which in turn accelerates intestinal transit time and results in softer stool consistency.[1][2][3] This is the intended therapeutic effect for conditions like Irritable Bowel Syndrome with Constipation (IBS-C), but it is also the direct cause of its most common side effect, diarrhea.[4][5]
Q2: What is the most common side effect of this compound related to stool consistency?
Diarrhea is the most frequently reported adverse event in clinical trials of this compound.[4][5] In clinical studies for IBS-C, diarrhea was reported in approximately 15-16% of patients receiving this compound, compared to 2-4% in the placebo group.[6] Severe diarrhea is less common, occurring in about 2.5% of patients.[6]
Q3: How is stool consistency typically measured in studies involving this compound?
The most widely used tool for assessing stool consistency in clinical trials is the Bristol Stool Form Scale (BSFS).[7][8][9] The BSFS is a seven-point visual scale that categorizes stool form from type 1 (separate hard lumps) to type 7 (entirely liquid).[7][9] Participants in clinical trials are often asked to record their daily bowel movements and classify their stool consistency using the BSFS in a diary.[7][8][10]
Q4: Are there more objective measures of stool consistency that can be used?
Yes, for more quantitative analysis, direct measurement of fecal water content is an option. This can be achieved through methods such as gravimetric analysis (drying the stool sample) or the Karl Fischer titration method.[11][12][13] Near-infrared reflectance analysis (NIRA) has also been shown to be an accurate and rapid method for determining fecal water content.[3]
Troubleshooting Guides
Issue: High incidence of diarrhea in the this compound treatment arm is confounding study results.
Solution:
-
Dose Titration: In some studies, particularly for indications other than IBS-C (like hyperphosphatemia), this compound is initiated at a lower dose and titrated up based on tolerability and efficacy.[9] This approach can help mitigate the incidence and severity of diarrhea. For example, a starting dose of 5 mg twice daily can be gradually increased.
-
Patient Education: Proactively inform study participants about the potential for diarrhea, especially within the first few weeks of treatment.[12] Educate them on the signs of dehydration and the importance of maintaining adequate fluid intake.
-
Symptom Management Protocol: If severe diarrhea occurs, the study protocol should include steps to suspend dosing and rehydrate the patient.[6][14]
Issue: High variability in baseline stool consistency among study participants.
Solution:
-
Standardized Diet: For studies where tight control is necessary (e.g., early phase pharmacokinetic/pharmacodynamic studies), providing standardized meals to all participants can help minimize variability in stool consistency due to diet.[11]
-
Dietary Restrictions: In later phase trials, while providing all meals may not be feasible, the protocol can instruct participants to maintain their usual dietary habits and avoid major dietary changes during the study period.[15] It is also common to restrict the use of probiotics, bulk laxatives, and fiber supplements, or require that their use is stable for a period before and during the study.[15]
-
Run-in Period: A run-in period before the start of the intervention can help establish a stable baseline for each participant's bowel habits and stool consistency.
Experimental Protocols
Protocol for Assessment of Stool Consistency using a Daily Bowel Diary
Objective: To systematically collect data on stool frequency and consistency.
Materials:
-
Daily bowel diary booklet or electronic diary application.
-
Bristol Stool Form Scale (visual aid).
Procedure:
-
Provide each study participant with a daily bowel diary and a copy of the Bristol Stool Form Scale.
-
Instruct participants to record every bowel movement they have each day.
-
For each bowel movement, participants should record the following:
-
Review the diary with the participant at each study visit to ensure completeness and accuracy.
Protocol for Management of this compound-Induced Diarrhea
Objective: To ensure the safety of study participants and manage adverse events related to stool consistency.
Procedure:
-
Monitoring: At each study visit, inquire about the frequency and consistency of bowel movements and specifically ask about any episodes of diarrhea.
-
Grading of Diarrhea: Use a standardized grading system (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of diarrhea.
-
Management of Mild to Moderate Diarrhea:
-
Advise the participant to maintain adequate hydration.
-
Continue this compound at the current dose and monitor the participant closely.
-
-
Management of Severe Diarrhea:
-
Instruct the participant to suspend this compound dosing immediately.[6]
-
Advise the participant to rehydrate with oral fluids. In cases of significant dehydration, intravenous fluids may be necessary.
-
Once the diarrhea has resolved, a decision can be made by the investigator to either restart this compound at a lower dose or discontinue the participant from the study drug.
-
Data Presentation
Table 1: Incidence of Diarrhea in Placebo-Controlled Trials of this compound for IBS-C
| Study | This compound (50 mg BID) | Placebo | Severe Diarrhea (this compound) | Severe Diarrhea (Placebo) |
| T3MPO-1 | 14.6% | 1.7% | 2.5% | 0.2% |
| T3MPO-2 | 16.0% | 3.7% | 2.5% | 0.2% |
| Phase 2b | 11.2% | 0% | Not Reported | Not Reported |
Data compiled from published clinical trial results.[1][6][12]
Table 2: Bristol Stool Form Scale
| Type | Description | Interpretation |
| 1 | Separate hard lumps, like nuts | Constipation |
| 2 | Sausage-shaped but lumpy | Constipation |
| 3 | Like a sausage but with cracks on surface | Normal |
| 4 | Like a sausage or snake, smooth and soft | Normal |
| 5 | Soft blobs with clear-cut edges | Trending toward diarrhea |
| 6 | Fluffy pieces with ragged edges, a mushy stool | Diarrhea |
| 7 | Watery, no solid pieces. Entirely liquid | Diarrhea |
Based on the widely used Bristol Stool Form Scale.[7][9]
Visualizations
Caption: Mechanism of action of this compound in the intestinal lumen.
Caption: Experimental workflow for controlling and assessing stool consistency.
References
- 1. Ibsrela, Xphozah (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of faecal fat, nitrogen and water by means of a spectrophotometric technique: near infrared reflectance analysis (NIRA). Assessment of its accuracy and reproducibility compared with chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for this compound Hydrochloride? [synapse.patsnap.com]
- 5. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Bristol Stool Scale | Stool Diary - London Gastroenterology Centre [gastrolondon.co.uk]
- 8. Keeping a bowel diary and understanding stool types | Bristol Scale | Coloplast Charter [coloplastcharter.co.uk]
- 9. Bristol Stool scale: Stool types and what they mean [medicalnewstoday.com]
- 10. uhd.nhs.uk [uhd.nhs.uk]
- 11. Measuring water content of feces by the Karl Fischer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Measuring water content of feces by the Karl Fischer method. | Semantic Scholar [semanticscholar.org]
- 13. Fecal Water Content Assay [protocols.io]
- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Tenapanor and Traditional Phosphate Binders for the Management of Hyperphosphatemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tenapanor, a novel phosphate absorption inhibitor, against traditional phosphate binders for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD). This document synthesizes data from key clinical trials, details experimental methodologies, and visualizes the underlying mechanisms of action to offer a clear and objective assessment for research and development professionals.
Mechanism of Action: A Tale of Two Pathways
Traditional phosphate binders and this compound employ fundamentally different strategies to reduce intestinal phosphate absorption.
Traditional Phosphate Binders: These agents, including calcium-based (e.g., calcium acetate) and non-calcium-based binders (e.g., sevelamer carbonate, lanthanum carbonate), work by directly binding to dietary phosphate in the gastrointestinal tract. This process forms insoluble complexes that are subsequently excreted in the feces, thereby preventing phosphate from being absorbed into the bloodstream.[1][2][3]
This compound: In contrast, this compound is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[4][5][6] Its mechanism of action is twofold: it reduces intestinal phosphate absorption primarily by decreasing passive paracellular phosphate flux and also prevents compensatory active transcellular phosphate absorption by reducing the expression of the sodium-phosphate cotransporter 2b (NaPi2b).[4][5] This novel approach targets the cellular machinery of phosphate absorption rather than directly binding to phosphate ions.
Diagram: Mechanisms of Action
Caption: Comparative mechanisms of phosphate reduction.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the key efficacy data from pivotal clinical trials for this compound and traditional phosphate binders.
| Drug/Regimen | Trial | Patient Population | Primary Endpoint | Key Findings | Adverse Events |
| This compound (Monotherapy) | PHREEDOM[1][5][7][8] | CKD patients on dialysis with hyperphosphatemia | Change in serum phosphorus from baseline to end of randomized withdrawal period | Statistically significant reduction in serum phosphorus compared to placebo (-1.4 mg/dL, p<0.0001). 77% of patients on this compound had a mean reduction of 2.0 mg/dL from baseline during the 26-week treatment period.[7] | Diarrhea was the most common adverse event (53%), leading to discontinuation in 16% of patients.[1][8] |
| This compound + Phosphate Binders | AMPLIFY[9][10][11][12] | CKD patients on dialysis with uncontrolled hyperphosphatemia despite binder therapy | Change in serum phosphorus from baseline to week 4 | Significantly greater reduction in serum phosphorus compared to placebo + binders (-0.84 mg/dL vs -0.19 mg/dL, p<0.001).[10][12] | Diarrhea was the most common adverse event.[12] |
| This compound +/- Sevelamer | NORMALIZE[4][6][13][14] | CKD patients on dialysis who completed the PHREEDOM trial | Achievement of normal serum phosphorus levels (2.5-4.5 mg/dL) | 35% to 49% of patients achieved normal serum phosphate levels over 18 months. Mean reduction of 2.0 mg/dL from PHREEDOM baseline.[14] | Diarrhea was the most common treatment-emergent adverse event (22%).[14] |
| Lanthanum Carbonate | Comparative Study[2][15] | CKD patients with hyperphosphatemia | Reduction in serum phosphate | After 6 months, mean serum phosphate decreased from 8.79 to 4.02 mg/dL (54% reduction). Found to be more efficacious than sevelamer carbonate in this study.[2][15] | Generally well-tolerated. |
| Sevelamer Carbonate | Comparative Study[2][15] | CKD patients with hyperphosphatemia | Reduction in serum phosphate | After 6 months, mean serum phosphate decreased from 8.31 to 5.11 mg/dL (38% reduction).[2][15] | Gastrointestinal side effects. |
| Calcium Acetate | CARE Study[16] | Hemodialysis patients | Achievement of target phosphorus (≤5.5 mg/dL) and Ca x P product (≤55 mg²/dL²) | More effective at controlling serum phosphorus and Ca x P product than sevelamer hydrochloride.[16] | Higher incidence of hypercalcemia compared to sevelamer.[16] |
Experimental Protocols: A Closer Look at the Methodology
The following sections detail the methodologies of key clinical trials cited in this guide.
This compound Clinical Trials
PHREEDOM Study (NCT03427125) [1][5][7][8][17]
-
Study Design: A 52-week, phase 3, multicenter trial with three periods: a 26-week open-label randomized treatment period, a 12-week double-blind, placebo-controlled randomized withdrawal period, and a 14-week open-label safety extension period.[1][8]
-
Patient Population: 564 adult patients with CKD on maintenance dialysis (hemodialysis or peritoneal dialysis) with serum phosphorus between 6.0 and 10.0 mg/dL after a 1- to 4-week phosphate binder washout period.[1][7]
-
Intervention: Patients were randomized (3:1) to receive this compound 30 mg twice daily or sevelamer carbonate (as a safety control). After 26 weeks, this compound-treated patients who responded were re-randomized (1:1) to continue this compound or switch to placebo for 12 weeks.[1][8]
-
Primary Efficacy Endpoint: The difference in the change in serum phosphate from the end of the randomized treatment period to the end of the randomized withdrawal period.[1]
AMPLIFY Study (NCT03824587) [9][10][11][12]
-
Study Design: A 4-week, phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[9][10]
-
Patient Population: 236 adult patients with CKD on maintenance dialysis with hyperphosphatemia (serum phosphorus 5.5–10.0 mg/dL) despite stable phosphate binder therapy.[10][12]
-
Intervention: Patients were randomized (1:1) to receive oral this compound 30 mg twice daily or placebo, in addition to their existing phosphate binder regimen.[9][10]
-
Primary Efficacy Endpoint: The change in serum phosphorus concentration from baseline to week 4.[10]
NORMALIZE Study (NCT03988920) [4][6][13][14]
-
Study Design: An 18-month, open-label extension study for patients who completed the PHREEDOM trial.[14]
-
Patient Population: Patients who completed the PHREEDOM trial.
-
Intervention: Patients from the PHREEDOM this compound arm had sevelamer added if their serum phosphorus was >4.5 mg/dL. Patients from the sevelamer arm had this compound added and their sevelamer dose reduced.[14]
-
Primary Objective: To evaluate the ability of this compound alone or in combination with sevelamer to achieve serum phosphorus levels within the normal range (2.5 to 4.5 mg/dL).[4][6]
Diagram: PHREEDOM Study Workflow
References
- 1. Safety and Efficacy of this compound for Long-term Serum Phosphate Control in Maintenance Dialysis: A 52-Week Randomized Phase 3 Trial (PHREEDOM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciresliterature.org [sciresliterature.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Safety and Efficacy of this compound for Long-term Serum Phosphate Control in Maintenance Dialysis: A 52-Week Randomized Phase 3 Trial (PHREEDOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Ardelyx Announces Positive Topline Results from Pivotal Phase 3 PHREEDOM Study Evaluating this compound in CKD Patients on Dialysis | Ardelyx [ir.ardelyx.com]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Trial of this compound and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Trial of this compound and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ardelyx Announces Positive Results from the Pivotal Phase 3 AMPLIFY Study Evaluating this compound in Dialysis Patients Who Have Uncontrolled Hyperphosphatemia Despite Phosphate Binder Treatment | Ardelyx [ir.ardelyx.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Lanthanum Carbonate and Sevelamer Carbonate as Phosphate Binders in Chronic Kidney Disease—A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of hyperphosphatemia in hemodialysis patients: The Calcium Acetate Renagel Evaluation (CARE Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Head-to-Head Comparison: Tenapanor and Sevelamer for Hyperphosphatemia
In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), Tenapanor and sevelamer represent two distinct therapeutic strategies. While sevelamer is a well-established phosphate binder, this compound is a first-in-class inhibitor of the sodium/hydrogen exchanger 3 (NHE3). This guide provides a detailed comparison of their preclinical data, mechanisms of action, and experimental protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and sevelamer lower intestinal phosphate absorption through fundamentally different mechanisms.
This compound: This small molecule inhibitor acts locally in the gut to inhibit NHE3, a transporter on the apical surface of enterocytes.[1] By blocking NHE3, this compound is thought to reduce the absorption of dietary phosphate primarily by tightening the junctions between intestinal epithelial cells, thereby decreasing the paracellular permeability to phosphate.[2][3][4] This novel mechanism does not involve the direct binding of phosphate.
Sevelamer: Sevelamer hydrochloride is a non-absorbed, crosslinked polymer.[5] In the intestine, its multiple amines become protonated and interact with phosphate molecules through ionic and hydrogen bonding.[5][6] This binding action forms a complex that is then excreted in the feces, preventing the absorption of dietary phosphate into the bloodstream.[7][8]
Preclinical Efficacy: A Synergistic Combination
A key preclinical study in a rat model demonstrated that the combination of this compound and sevelamer resulted in a greater reduction in urinary phosphorus excretion (a surrogate for intestinal phosphate absorption) than either agent alone.[2][9] This synergistic effect was observed across various doses of sevelamer, with the most pronounced synergy seen at the lowest, most clinically relevant dose.
Quantitative Data Summary
| Treatment Group | Mean Reduction in Urinary Phosphorus Excretion (%) | Statistical Significance (vs. Vehicle) |
| Sevelamer (1.5% wt/wt diet) | 42 ± 3 | p < 0.05 |
| This compound + Sevelamer (1.5% wt/wt diet) | Additional 37 ± 6 | p < 0.05 |
Data adapted from a preclinical study in rats.[2]
Experimental Protocols
The following provides a detailed methodology for a key preclinical study evaluating the combination of this compound and sevelamer.
Study Design: A preclinical study was conducted in male Sprague-Dawley rats to assess the effect of this compound and varying doses of sevelamer carbonate on 24-hour urinary phosphorus excretion.[2]
Animal Model: Male rats were utilized for the in vivo assessment.[2]
Treatment Groups:
-
Vehicle control
-
This compound (0.3 mg/kg/day) administered orally[2]
-
Diet containing varying amounts of sevelamer (0-3% wt/wt)[2]
-
Combination of this compound (0.3 mg/kg/day) and varying doses of sevelamer in the diet[2]
-
A separate cohort received a stable dose of sevelamer (1.5% wt/wt) with the addition of either this compound or vehicle.[2]
Key Endpoint: The primary endpoint was the measurement of 24-hour urinary phosphorus excretion, which serves as a direct reflection of intestinal phosphate absorption.[2]
Statistical Analysis: The Bliss statistical model of independence was used to assess for synergy between this compound and sevelamer.[2][9]
In Vitro Drug Interaction Studies
Interestingly, in vitro studies initially suggested a potential for a binding interaction between this compound and sevelamer.[10][11] However, this observation did not translate into a clinically significant pharmacodynamic effect in subsequent in vivo studies in either rats or healthy human volunteers.[10][11] This suggests that despite the in vitro finding, the co-administration of this compound and sevelamer does not appear to compromise the efficacy of this compound.
Conclusion
The available preclinical data, while not a direct head-to-head comparison of monotherapies, strongly supports a complementary and synergistic relationship between this compound and sevelamer. Their distinct mechanisms of action—NHE3 inhibition and phosphate binding—offer a dual-pronged approach to reducing intestinal phosphate absorption. For researchers and drug development professionals, these findings suggest that the future of hyperphosphatemia management may lie in combination therapies that target multiple pathways of phosphate absorption, potentially leading to improved patient outcomes. Further studies directly comparing the efficacy of this compound and sevelamer as monotherapies would be beneficial to fully elucidate their respective roles in the treatment landscape.
References
- 1. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination treatment with this compound and sevelamer synergistically reduces urinary phosphorus excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. products.sanofi.us [products.sanofi.us]
- 6. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Preclinical and Healthy Volunteer Studies of Potential Drug–Drug Interactions Between this compound and Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Healthy Volunteer Studies of Potential Drug-Drug Interactions Between this compound and Phosphate Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tenapanor's NHE3-Dependent Mechanism: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the mechanism of action of Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). The focus is on studies utilizing NHE3 knockout models to elucidate this compound's role in reducing intestinal phosphate absorption, a critical aspect of its therapeutic potential for hyperphosphatemia in chronic kidney disease (CKD).
This compound is designed to act locally in the gastrointestinal tract to inhibit sodium and phosphate uptake.[1][2][3] The primary mechanism involves the inhibition of NHE3, which leads to a reduction in paracellular phosphate permeability.[1][4][5] This guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and experimental designs.
Comparative Data on this compound's Effects in Wild-Type vs. NHE3 Knockout Models
The following tables summarize the key quantitative findings from studies comparing the effects of this compound and NHE3 knockout on intestinal ion transport and phosphate homeostasis.
Table 1: In Vitro Effects of this compound and NHE3 Knockout on Intestinal Epithelial Monolayers
| Parameter | Wild-Type Control | This compound-Treated Wild-Type | NHE3 Knockout (KO) | This compound-Treated NHE3 KO | Citation |
| NHE3-mediated pHi Recovery IC50 | N/A | 9-13 nM | N/A | N/A | [1] |
| Transepithelial Electrical Resistance (TEER) | Baseline | Increased | Increased (mimics this compound) | No effect | [1][6] |
| Paracellular Phosphate Permeability | Baseline | Reduced | Reduced (mimics this compound) | No effect | [1][6] |
| Apical-to-Basolateral Phosphate Flux | Baseline | Reduced | Reduced | No effect | [1][6] |
| Apical-to-Basolateral Sodium Absorption | Baseline | Reduced | Reduced | No effect | [6] |
| Water Absorption | Baseline | Reduced | Reduced | N/A | [1] |
Table 2: In Vivo Effects in Rodent Models
| Parameter | Control Mice | NHE3IEC-KO Mice | This compound-Treated Control Mice | Citation |
| Intestinal Phosphate (³³P) Uptake | Baseline | Enhanced | Acutely inhibited, then hyper-absorption | [7][8] |
| Plasma FGF23 (Control Diet) | Baseline | ~25% reduction | N/A | [7][8] |
| Npt2b (NaPi2b) Expression | Baseline | Increased | Reduced (with repeat administration) | [1][7][8] |
| Intestinal Fluid Content | Baseline | ~2-fold greater | Increased | [7] |
Experimental Protocols
The validation of this compound's mechanism relies on specific and reproducible experimental models. Below are the methodologies employed in the key studies cited.
Generation and Culture of NHE3 Knockout Human Ileum Epithelial Monolayers
-
Cell Source: Human ileal stem cell-derived enteroids.
-
Knockout Technology: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/CRISPR-associated protein 9 (Cas9) gene editing was used to create nucleotide insertions and deletions in the SLC9A3 gene (encoding NHE3), leading to a complete loss of NHE3 expression and function.[1]
-
Monolayer Culture: Enteroids were cultured on permeable supports to form differentiated, polarized monolayers that model the intestinal epithelium.
-
Validation: Loss of NHE3 function was confirmed by measuring the recovery of intracellular pH (pHi) after an acid load.[1]
Measurement of Transepithelial Electrical Resistance (TEER) and Paracellular Permeability
-
Instrumentation: An epithelial volt-ohm meter was used to measure TEER across the cell monolayers.
-
Procedure: TEER was measured at baseline and after treatment with this compound (typically 1 µM to ensure complete NHE3 inhibition) or vehicle.[1] An increase in TEER indicates a tightening of the paracellular pathway.
-
Phosphate Flux Studies: Radioactive phosphate (e.g., ³²P or ³³P) was added to the apical side of the monolayers, and its appearance on the basolateral side was measured over time to determine the apical-to-basolateral phosphate flux, representing paracellular permeability.[1]
In Vivo Intestinal Phosphate Uptake Studies
-
Animal Model: Tamoxifen-inducible, intestinal epithelial cell-specific NHE3 knockout (NHE3IEC-KO) mice and wild-type littermates were used.[7][8]
-
³³P Uptake Assay: Mice were orally gavaged with a solution containing radioactive ³³P-orthophosphate. Blood samples were collected at various time points (e.g., 5 and 60 minutes) to measure the appearance of ³³P in the plasma, an indicator of intestinal phosphate absorption.[7]
-
This compound Administration: In parallel experiments, wild-type mice were treated with this compound or vehicle prior to the ³³P gavage to assess the pharmacological effect on phosphate uptake.[7]
Rat Intestinal Loop Model
-
Procedure: A segment of the rat jejunum was isolated in situ to form a closed loop. A solution containing radioactive phosphate with or without this compound was instilled into the loop. The disappearance of radioactivity from the loop over time was measured to quantify phosphate absorption.[1]
Visualizing the Mechanism and Experimental Approach
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental logic used to validate its NHE3-dependency.
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in reducing paracellular phosphate absorption.
Experimental Workflow for Validating NHE3-Dependency
Caption: Logical workflow for confirming this compound's on-target NHE3 mechanism.
Discussion and Interpretation
However, findings from in vivo studies using intestinal-specific NHE3 knockout mice present a more complex picture. These models have shown that a genetic lack of intestinal NHE3 can lead to an increase in phosphate absorption, associated with a compensatory upregulation of the active phosphate transporter NaPi2b (Npt2b).[7][8] This contrasts with the acute pharmacological inhibition by this compound, which has been shown to reduce phosphate absorption in wild-type animals and also decrease the expression of NaPi2b with repeated administration.[1]
The discrepancy between the genetic knockout model and pharmacological inhibition highlights potential differences between a chronic, developmental absence of NHE3 and its acute inhibition in a mature system. The compensatory mechanisms observed in the knockout mice may not be fully engaged during short-term treatment with this compound. Furthermore, the in vivo studies in NHE3IEC-KO mice noted that while this compound had an initial inhibitory effect on phosphate uptake, this was followed by a phase of increased absorption, suggesting possible off-target effects or complex physiological responses.[7]
Conclusion
References
- 1. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor this compound: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]
- 5. dovepress.com [dovepress.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced phosphate absorption in intestinal epithelial cell-specific NHE3 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenapanor's Consistent Efficacy in Reducing Serum Phosphorus Across Multiple Clinical Trials
A comprehensive review of pivotal studies demonstrates the reproducibility of Tenapanor's effect on lowering serum phosphorus levels in patients with chronic kidney disease (CKD) on dialysis. This guide synthesizes data from key clinical trials, providing a comparative analysis of this compound's performance, detailing the experimental protocols, and illustrating its mechanism of action.
This compound, a novel, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), has consistently demonstrated its efficacy in reducing serum phosphorus levels in patients with hyperphosphatemia, a common and serious complication of end-stage renal disease (ESRD).[1][2][3] An aggregation of data from various clinical trials reveals a reproducible effect of this compound, both as a monotherapy and in conjunction with phosphate binders.
Comparative Efficacy of this compound on Serum Phosphorus Reduction
The following table summarizes the key findings from several pivotal clinical trials investigating the effect of this compound on serum phosphorus levels in patients with CKD on dialysis. The data highlights the consistent reduction in serum phosphorus across different study designs, patient populations, and treatment regimens.
| Study (NCT Identifier) | Treatment Arm | Baseline Serum Phosphorus (mg/dL) | Mean Change from Baseline (mg/dL) | Key Findings |
| Phase 3 Monotherapy Trial [4][5] | This compound (3, 10, 30 mg twice daily) | Post-washout: ~7.32–7.92 | -1.0 to -1.2 | Statistically significant decrease in serum phosphate across all doses compared to placebo.[4][5] |
| AMPLIFY (NCT03824587)[6][7][8] | This compound 30 mg twice daily + Phosphate Binders | ~6.8 | -0.84 | Significantly greater reduction in serum phosphorus compared to placebo + phosphate binders (-0.19 mg/dL).[8] 49.1% of patients on this compound achieved a serum phosphorus level of less than 5.5 mg/dL.[6] |
| PHREEDOM (NCT03427125)[6][7] | This compound Monotherapy | Not specified | -1.4 (in responders) | Significant decrease in serum phosphorus compared to those who switched to placebo.[7] |
| NORMALIZE (NCT03988920)[7] | This compound alone or with Sevelamer | Not specified | -2.0 (from PHREEDOM baseline) | 33% of patients achieved a normal serum phosphate range (2.5-4.5 mg/dL) at the end of the study.[7] |
| Phase 2b Trial (NCT02081534)[9][10][11] | This compound (various doses) | ~7.32–7.92 | Dose-dependent reductions from -0.47 to -1.98 | Demonstrated a statistically significant dose-related decrease in serum phosphate levels compared to placebo.[9][10][11] |
| Japanese Phase 3 Trial [12] | This compound + Phosphate Binders | ≥6.1 and <10.0 | -2.00 | Statistically significant difference of -1.76 mg/dL compared to placebo + phosphate binders.[12] |
Mechanism of Action
This compound reduces intestinal phosphate absorption primarily by inhibiting the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] This inhibition leads to a reduction in passive paracellular phosphate flux.[1][2] Additionally, this compound has been shown to decrease the expression of the sodium-phosphate cotransporter 2b (NaPi2b), which may prevent compensatory active transcellular phosphate absorption.[1][2]
Experimental Protocols
The reproducibility of this compound's effect is supported by consistent methodologies across its clinical trial program. Below are the generalized experimental protocols for the pivotal studies.
General Clinical Trial Workflow
The clinical trials for this compound in hyperphosphatemia generally followed a similar workflow, starting from screening and randomization to treatment and follow-up periods.
References
- 1. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Ardelyx Announces Peer-Reviewed Publication of Positive Phase 3 Results of this compound for the Treatment of Hyperphosphatemia in the Journal of the American Society of Nephrology | Ardelyx [ir.ardelyx.com]
- 5. Efficacy and Safety of this compound in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ardelyx’s this compound Hits the Mark in CKD Trial - BioSpace [biospace.com]
- 7. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Trial of this compound and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ardelyx Reports Results from Phase 2b Clinical Trial Evaluating this compound in Treating Hyperphosphatemia in Chronic Kidney Disease Patients on Hemodialysis [prnewswire.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Ardelyx Inc. Reports Results from Phase 2b Clinical Trial Evaluating this compound In Treating Hyperphosphatemia In Chronic Kidney Disease Patients On Hemodialysis - BioSpace [biospace.com]
- 12. Randomized Study of this compound Added to Phosphate Binders for Patients With Refractory Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
Tenapanor: A Cross-Study Validation of its Safety and Tolerability Profile in IBS-C and Hyperphosphatemia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the safety and tolerability profile of Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), across its therapeutic indications: Irritable Bowel Syndrome with Constipation (IBS-C) and hyperphosphatemia in patients with Chronic Kidney Disease (CKD). Through a detailed comparison with established treatments, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to objectively evaluate this compound's performance and potential.
Comparative Safety and Tolerability Data
The following tables summarize the key safety and tolerability findings from pivotal clinical trials of this compound and its alternatives.
Irritable Bowel Syndrome with Constipation (IBS-C)
| Drug/Dose | Most Common Adverse Events (%) | Diarrhea (%) | Discontinuation Rate due to Adverse Events (%) | Discontinuation Rate due to Diarrhea (%) | Key Clinical Trials |
| This compound (50 mg BID) | Diarrhea (16.0), Flatulence (3.1), Abdominal Distension (3.4), Nasopharyngitis (4.4)[1] | 16.0[1] | ~6.5[2] | 5.8-6.5[1][2] | T3MPO-1, T3MPO-2[2][3] |
| Lubiprostone (8 mcg BID) | Nausea (11.0), Diarrhea (11.0), Urinary Tract Infection (9.0), Sinusitis (9.0), Abdominal Distension (5.8)[4][5] | 11.0[4][5] | 4.0[6] | 1.2[4][6] | Phase 3 Long-Term Safety Trial[5] |
| Linaclotide (290 mcg QD) | Diarrhea (8.3-32)[7][8][9] | 8.3-32[7][8][9] | 6.9[7][10] | 3.0-4.0[7][10] | Pooled Phase 3 Trials[7][10] |
| Plecanatide (3 mg or 6 mg QD) | Diarrhea (4.0-4.3)[11][12][13] | 4.0-4.3[11][12][13] | 4.3[14] | 1.2-2.7[12][14] | Two Phase 3 Trials[11][12][13] |
Hyperphosphatemia in Chronic Kidney Disease (CKD)
| Drug/Dose | Most Common Adverse Events (%) | Diarrhea (%) | Discontinuation Rate due to Adverse Events (%) | Discontinuation Rate due to Diarrhea (%) | Key Clinical Trials |
| This compound (titrated) | Diarrhea (53)[15] | 53[15] | 24[15] | 16[15] | PHREEDOM[15] |
| Sevelamer Carbonate | Mild/moderate gastrointestinal AEs[16] | N/A | N/A | N/A | Phase 2 and 3 Trials[16][17][18] |
| Lanthanum Carbonate | Nausea, alkaline gastric reflux, gastric deposition of lanthanum, gastrointestinal obstruction[19][20] | N/A | N/A | N/A | Various Comparative Trials[20][21] |
Experimental Protocols
This compound for IBS-C: The T3MPO-2 Study Protocol
The T3MPO-2 trial was a 26-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 study.[1][2]
-
Patient Population: Adults meeting Rome III criteria for IBS-C.[1]
-
Intervention: Patients were randomized (1:1) to receive either this compound 50 mg twice daily or a matching placebo.[1]
-
Screening: A two-week screening period assessed for active disease based on daily electronic diary entries of bowel movement frequency and abdominal pain scores.[1]
-
Primary Endpoint: The primary endpoint was the combined responder rate for at least 6 of the first 12 weeks of treatment. A combined responder was defined as a patient who had at least a 30% reduction in weekly worst abdominal pain and an increase of one or more complete spontaneous bowel movements (CSBMs) in the same week.[2][22]
-
Safety Assessments: Safety and tolerability were monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests throughout the study.[2]
This compound for Hyperphosphatemia: The PHREEDOM Study Protocol
The PHREEDOM study was a 52-week, randomized, open-label with a placebo-controlled withdrawal period, Phase 3 trial.[15]
-
Patient Population: Patients with end-stage renal disease on maintenance dialysis with hyperphosphatemia.
-
Design: The study consisted of a 26-week open-label treatment period with this compound, a 12-week placebo-controlled, randomized withdrawal period, and a 14-week open-label safety extension.[15][23]
-
Intervention: In the initial open-label period, all patients received this compound. In the withdrawal period, patients were randomized to either continue this compound or switch to placebo.[23] A safety control group received sevelamer carbonate for 52 weeks.[15][23]
-
Dose Titration: The this compound dose could be titrated based on serum phosphate levels and gastrointestinal tolerability.[15]
-
Primary Efficacy Endpoint: The primary endpoint was the difference in the change in serum phosphate from the end of the randomized treatment period to the end of the randomized withdrawal period between the this compound and placebo groups.[15]
-
Safety Assessments: Safety was assessed by monitoring treatment-emergent adverse events (AEs), serious AEs, clinical laboratory values, vital signs, and electrocardiograms.[15]
Visualizing Mechanisms and Processes
To further elucidate this compound's function and the context of its safety evaluation, the following diagrams are provided.
Caption: Mechanism of Action of this compound in the Intestinal Epithelium.
Caption: Generalized Workflow for Clinical Trial Safety Assessment.
References
- 1. Ardelyx's Pivotal Phase 3 Study of this compound for IBS-C Hits Primary and All Secondary Endpoints to Support NDA Submission in 2018 | Ardelyx [ir.ardelyx.com]
- 2. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Safety and patient outcomes with lubiprostone for up to 52 weeks in patients with irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sucampo Pharmaceuticals, Inc. Release: Phase 3 Long-Term Safety Trial Results of Lubiprostone in Patients With Irritable Bowel Syndrome With Constipation was Recently Published in Alimentary Pharmacology and Therapeutics - BioSpace [biospace.com]
- 6. Lubiprostone for the Treatment of Adult Women with Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of linaclotide for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation: pooled Phase 3 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gi.org [gi.org]
- 9. Efficacy and safety of linaclotide in patients with irritable bowel syndrome with constipation: Chinese sub‐cohort analysis of a phase III, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - ProQuest [proquest.com]
- 14. Long-term treatment with plecanatide was safe and tolerable in patients with irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of this compound for Long-term Serum Phosphate Control in Maintenance Dialysis: A 52-Week Randomized Phase 3 Trial (PHREEDOM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of sevelamer carbonate in hyperphosphatemic pediatric patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Evaluation of the Safety, Efficacy and Tolerability of Lanthanum Carbonate in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Showdown: Unpacking the Models Behind Tenapanor's Clinical Trial Success
A deep dive into the statistical methodologies employed in the clinical trials of Tenapanor for Irritable Bowel Syndrome with Constipation (IBS-C) and hyperphosphatemia reveals a robust framework of established and rigorous analytical techniques. This guide provides a comparative analysis of the statistical models used for this compound against those of its key competitors, offering researchers, scientists, and drug development professionals a clear view of the data supporting its efficacy and safety.
This compound, a locally acting, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), has undergone extensive clinical evaluation for two distinct indications: IBS-C and the control of serum phosphorus in adult patients with chronic kidney disease (CKD) on dialysis (hyperphosphatemia). The statistical analyses of these trials are crucial for understanding the treatment's true effect and for comparing it to other available therapies.
This compound in Irritable Bowel Syndrome with Constipation (IBS-C)
The pivotal Phase 3 clinical program for this compound in IBS-C, known as T3MPO (this compound for IBS-C Phase 3 Program), consisted of two major trials: T3MPO-1 and T3MPO-2.[1][2][3] The statistical approach in these trials was designed to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).
Primary Efficacy Analysis: A Focus on Responders
The primary endpoint in the T3MPO trials was a composite responder analysis . A patient was defined as a responder if they experienced at least a 30% reduction in their weekly worst abdominal pain and an increase of at least one complete spontaneous bowel movement (CSBM) in the same week, for at least 6 of the first 12 weeks of treatment.[2][4][5] This binary outcome (responder vs. non-responder) was analyzed using the Cochran-Mantel-Haenszel (CMH) test , stratified by pooled investigator sites.[4] This non-parametric statistical test is commonly used in clinical trials to analyze categorical data from different strata, allowing for a comparison of treatment effects while controlling for potential confounding from site-to-site variability.
Secondary and Continuous Endpoints: Longitudinal Data Analysis
For continuous secondary endpoints, such as the change from baseline in abdominal pain and CSBM frequency over the treatment period, a Mixed Model for Repeated Measures (MMRM) was employed.[6][7][8][9] This powerful statistical model is well-suited for longitudinal data where measurements are taken from the same subjects at multiple time points. The MMRM approach effectively handles missing data, which is a common issue in clinical trials, and accounts for the correlation between repeated measurements within an individual. The model typically includes fixed effects for treatment, visit (time), treatment-by-visit interaction, and baseline values as a covariate.
Comparison with Alternatives in IBS-C
The statistical methodologies used for this compound's main competitors in the IBS-C space, Linaclotide (Linzess) and Plecanatide (Trulance), are notably similar, reflecting the FDA's guidance for trials in this indication.
-
Linaclotide (Linzess): The Phase 3 trials for Linaclotide also utilized a composite responder primary endpoint, with the analysis performed using the CMH test.[10][11][12][13] For continuous endpoints like change from baseline in abdominal pain and CSBMs, an Analysis of Covariance (ANCOVA) model was used for week-12 data, while a MMRM was used for analyzing weekly changes.[10]
-
Plecanatide (Trulance): Similarly, the pivotal trials for Plecanatide defined a primary endpoint based on a composite responder definition and used the CMH test for the primary analysis.[14][15][16][17][18]
The consistent use of these statistical models across different drug development programs for IBS-C allows for a more direct, albeit informal, comparison of the reported treatment effects.
This compound in Hyperphosphatemia
For the indication of hyperphosphatemia in CKD patients on dialysis, the statistical analysis of this compound's clinical trials focused on a continuous primary endpoint: the change in serum phosphate levels.
Primary Efficacy Analysis: Comparing Mean Changes
The primary statistical model used in the Phase 3 trials for this compound in hyperphosphatemia was an Analysis of Covariance (ANCOVA) .[19] This model was used to compare the least-squares mean change in serum phosphate from baseline to the end of the treatment period between the this compound and placebo groups. The ANCOVA model included treatment and pooled investigator sites as factors and the baseline serum phosphate concentration as a covariate.[19] This approach allows for a precise estimation of the treatment effect while adjusting for baseline differences in serum phosphate levels.
Comparison with Alternatives in Hyperphosphatemia
The statistical evaluation of other phosphate-lowering agents, such as sevelamer and calcium-based binders, also centers on the analysis of changes in serum phosphate levels.
-
Sevelamer (Renvela): Clinical trials comparing sevelamer to other phosphate binders have often used regression analysis to compare the effectiveness in controlling serum phosphorus.[20][21]
-
Calcium Acetate: Meta-analyses of clinical trials involving calcium acetate have used statistical methods to calculate the mean difference (MD) in serum phosphorus reduction compared to placebo or other binders.[22][23][24][25]
The use of ANCOVA and similar models that focus on the mean change from baseline is a standard and accepted approach for assessing the efficacy of treatments for hyperphosphatemia.
Data Presentation
The following tables summarize the quantitative data from the pivotal clinical trials of this compound and its competitors.
Table 1: Efficacy of this compound and Competitors in IBS-C (Phase 3 Trials)
| Drug | Primary Endpoint: 6/12-Week Combined Responder Rate | Placebo-Adjusted Difference | p-value |
| This compound (Ibsrela) | T3MPO-1: 27.0% vs 18.7%[5] T3MPO-2: 36.5% vs 23.7%[2] | T3MPO-1: 8.3% T3MPO-2: 12.8% | T3MPO-1: p=0.02[5] T3MPO-2: p<0.001[2] |
| Linaclotide (Linzess) | Trial 1: 33.7% vs 13.9%[11] Trial 2: Not explicitly stated as 6/12 week, but 9/12 week data available | Trial 1: 19.8% | Trial 1: p<0.0001[11] |
| Plecanatide (Trulance) | Study 1: 30.2% vs 17.8%[17] Study 2: 21.5% vs 14.2%[17] | Study 1: 12.4% Study 2: 7.3% | Study 1: p<0.001[17] Study 2: p=0.009[17] |
Table 2: Efficacy of this compound and Competitors in Hyperphosphatemia (Phase 3 Trials)
| Drug | Primary Endpoint: Mean Change in Serum Phosphate | Placebo-Adjusted Difference | p-value |
| This compound | Significant reduction of 1.0-1.2 mg/dL from baseline | Statistically significant difference vs. placebo in withdrawal period (p=0.003) | p<0.001 for change from baseline |
| Sevelamer HCl | Compared to calcium acetate, associated with higher serum phosphorus[20] | - | - |
| Calcium Acetate | More effective at lowering serum phosphorus than sevelamer HCl[20] | - | p=0.0006 vs. sevelamer HCl[20] |
Experimental Protocols
The clinical trials for this compound followed standard, rigorous designs to ensure the validity and reliability of the results.
IBS-C Phase 3 Program (T3MPO-1 & T3MPO-2)
-
Design: Randomized, double-blind, placebo-controlled, multicenter trials.[2][5][26]
-
Participants: Adults meeting Rome III criteria for IBS-C.[17]
-
Intervention: this compound 50 mg twice daily or placebo.[2]
-
Duration: T3MPO-1 had a 12-week treatment period followed by a 4-week randomized withdrawal period.[5][26] T3MPO-2 had a 26-week treatment period.[2]
-
Data Collection: Daily electronic diaries to record abdominal symptoms and bowel movements.[26]
Hyperphosphatemia Phase 3 Trial
-
Design: A randomized, double-blind, placebo-controlled trial with a randomized withdrawal period.[19]
-
Participants: Patients with hyperphosphatemia receiving maintenance hemodialysis.[19]
-
Intervention: An 8-week treatment period with different doses of this compound, followed by a 4-week randomized withdrawal period where patients were re-randomized to either continue their this compound dose or switch to placebo.[19]
-
Data Collection: Regular monitoring of serum phosphate levels.[19]
Visualizing the Science
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of this compound's signaling pathway and a generalized workflow for the clinical trials.
Caption: this compound's mechanism of action in the intestinal enterocyte.
References
- 1. This compound for Irritable Bowel Syndrome With Constipation (IBS-C): A Systematic Review of Randomized Trials Assessing Food and Drug Administration (FDA) Composite Response, Durability, and Risk-of-Bias (RoB-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mixed Models for Repeated Measures Should Include Time-by-Covariate Interactions to Assure Power Gains and Robustness Against Dropout Bias Relative to Complete-Case ANCOVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jamaevidence.mhmedical.com [jamaevidence.mhmedical.com]
- 9. RPubs - Linear mixed models for repeated measurements in clinical trials [rpubs.com]
- 10. scispace.com [scispace.com]
- 11. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy For Patients With IBS-C | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy Data | Trulanc® (plecanatide) [trulance.com]
- 17. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Efficacy and Safety of this compound in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of hyperphosphatemia in hemodialysis patients: The Calcium Acetate Renagel Evaluation (CARE Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Calcium Acetate or Calcium Carbonate for Hyperphosphatemia of Hemodialysis Patients: A Meta-Analysis | PLOS One [journals.plos.org]
- 24. Efficacy and safety of calcium acetate on hyperphosphatemia in patients undergoing hemodialysis [cjn.org.cn]
- 25. A randomized, double-blind, placebo-controlled trial of calcium acetate on serum phosphorus concentrations in patients with advanced non-dialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ardelyx Reports Successful Phase 3 T3MPO-1 Trial of this compound in Patients with IBS-C | Ardelyx [ir.ardelyx.com]
Safety Operating Guide
Proper Disposal Procedures for Tenapanor in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Tenapanor, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard and Safety Information
This compound requires careful handling due to its pharmacological activity and potential hazards. While specific environmental toxicity data is limited, the precautionary principle dictates that release into the environment should be avoided.[1] The primary GHS classification indicates it may cause damage to organs through prolonged or repeated exposure.[2]
Table 1: this compound Hazard and Safety Summary
| Identifier | Information | Source Citation |
|---|---|---|
| GHS Hazard Statement | H373: May cause damage to organs through prolonged or repeated exposure. | [2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [2][3][4] |
| P319: Get medical help if you feel unwell. | [3] | |
| P501: Dispose of contents/container in accordance with local regulation. | [2][3][5][6] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][5][6] |
| Personal Protective Gear | Tightly fitting safety goggles, impervious clothing, full-face respirator (if exposure limits are exceeded). |[3][6] |
This compound Disposal Protocol
No specific experimental protocols for the deactivation or disposal of this compound were found in the provided search results. Therefore, the following procedure is based on general best practices for pharmaceutical and laboratory chemical waste management.[7][8][9] The cardinal rule is that all disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][5][6]
Step 1: Segregation of Waste
-
Initial Segregation : Immediately segregate this compound waste from general and biohazardous laboratory waste.[10] Pharmaceutical waste should not be placed in red biohazard bags or regular trash.[10]
-
Waste Streams : Maintain separate, clearly labeled waste containers for:
-
Solid this compound Waste : Unused or expired powder, contaminated personal protective equipment (PPE) like gloves and wipes.
-
Liquid this compound Waste : Solutions containing this compound. Do not mix with other solvent waste streams unless confirmed to be compatible.[11] Specifically, avoid mixing with strong acids, alkalis, or strong oxidizing/reducing agents.[1][5][6]
-
Contaminated Sharps : Needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container.
-
Contaminated Packaging : Empty or partially filled original containers.[12]
-
Step 2: Waste Containment and Labeling
-
Container Selection : Use robust, leak-proof containers compatible with the chemical nature of the waste.[9][11] For liquid waste, safety containers made of plastic or metal are strongly encouraged.[11]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound"). Keep containers closed except when adding waste.[11]
Step 3: Handling Accidental Spills
-
Personnel Safety : Ensure adequate ventilation and wear appropriate PPE, including safety goggles, impervious clothing, and respiratory protection if necessary.[3][6]
-
Containment : Prevent the spill from spreading or entering drains or water courses.[4][6]
-
Cleanup :
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[5][6]
-
For powder spills, carefully sweep or vacuum the material, avoiding dust formation.[5]
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the surface and any affected equipment by scrubbing with alcohol.[5][6]
-
Step 4: Final Disposal Route
-
Regulatory Compliance : The final disposal method must comply with all applicable regulations.[1] It is illegal and unsafe to dispose of this compound down the drain or in regular landfill trash.[4][13]
-
Licensed Waste Contractor : Arrange for collection and disposal through a licensed hazardous waste management company. This is the standard and required procedure for laboratory chemical waste. The contractor will ensure the waste is transported to an appropriate treatment and disposal facility, likely for high-temperature incineration.[3][13][14]
-
Contaminated Packaging : Dispose of contaminated packaging and containers in the same manner as the chemical waste itself.[1][6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C50H66Cl4N8O10S2 | CID 71587953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epfl.ch [epfl.ch]
- 8. essex.ac.uk [essex.ac.uk]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. usbioclean.com [usbioclean.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 13. epa.gov [epa.gov]
- 14. anentawaste.com [anentawaste.com]
Personal protective equipment for handling Tenapanor
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tenapanor. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment.
| Hazard Classification | Description | GHS Pictogram |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the gastrointestinal tract through prolonged or repeated oral exposure.[1] | GHS08 Health Hazard |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | GHS07 Exclamation Mark |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | GHS07 Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] | GHS07 Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | GHS07 Exclamation Mark |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[2][3][4] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves and impervious clothing such as a lab coat.[2][3][4] | Prevents skin contact which can cause irritation.[2] |
| Respiratory Protection | A suitable respirator should be used. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2][3][4] | Prevents inhalation of dust or aerosols which may cause respiratory irritation.[2] |
Operational Plan: Safe Handling Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure a safety shower and an eye wash station are readily accessible.[2][4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
During Use: Keep containers tightly closed when not in use. Avoid any actions that could generate dust or aerosols.[4]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4] Do not eat, drink, or smoke in the laboratory area.[2][4]
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., alcohol) to decontaminate surfaces.[4]
This compound's Mechanism of Action
This compound functions by inhibiting the sodium/hydrogen exchanger 3 (NHE3), which is located on the apical surface of the small intestine and colon. This inhibition reduces the absorption of sodium, leading to increased water secretion into the intestinal lumen.[5]
Caption: Diagram illustrating this compound's inhibition of NHE3 and the resulting physiological effect.
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4][6]
-
Personal Protection: Before re-entering the area, don the appropriate PPE, including gloves, safety goggles, a lab coat, and a respirator.[6]
-
Containment: For liquid spills, absorb the solution with a liquid-binding material like diatomite or universal binders.[4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
-
Collection and Disposal: Collect all contaminated materials into a sealed, labeled waste container for proper disposal.
Disposal Plan
All this compound waste, including unused material and contaminated items (e.g., gloves, absorbent pads, containers), must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[3]
-
Environmental Precaution: Do not allow this compound or its waste to enter sewers, surface water, or ground water.[1][4][6]
This document is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ardelyx Receives FDA Approval for IBSRELA® (this compound), an NHE3 Sodium Transport Inhibitor, for the Treatment of Irritable Bowel Syndrome with Constipation | Ardelyx [ir.ardelyx.com]
- 6. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
